KRAS G12C inhibitor 56
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H39N7O4S |
|---|---|
Molecular Weight |
617.8 g/mol |
IUPAC Name |
(4S)-2-amino-4-methyl-4-[5-[4-[(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethoxy]-6-(1-prop-2-enoylpiperidin-4-yl)oxypyrimidin-2-yl]-1,2-oxazol-3-yl]-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C32H39N7O4S/c1-5-28(40)39-14-10-20(11-15-39)42-27-17-26(41-19(2)22-8-7-13-38(22)4)35-31(36-27)23-16-25(37-43-23)32(3)12-6-9-24-29(32)21(18-33)30(34)44-24/h5,16-17,19-20,22H,1,6-15,34H2,2-4H3/t19-,22-,32+/m0/s1 |
InChI Key |
VPGFGUVVEBRZJS-RKGKDDSLSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1CCCN1C)OC2=NC(=NC(=C2)OC3CCN(CC3)C(=O)C=C)C4=CC(=NO4)[C@]5(CCCC6=C5C(=C(S6)N)C#N)C |
Canonical SMILES |
CC(C1CCCN1C)OC2=NC(=NC(=C2)OC3CCN(CC3)C(=O)C=C)C4=CC(=NO4)C5(CCCC6=C5C(=C(S6)N)C#N)C |
Origin of Product |
United States |
Foundational & Exploratory
The Rise of a Dual Inhibitor: A Technical Deep Dive into BBO-8956's Covalent Engagement with the KRAS G12C Switch-II Pocket
For Immediate Release
This whitepaper provides an in-depth technical analysis of BBO-8956, a novel, first-in-class covalent inhibitor of KRAS G12C. We will explore its unique mechanism of action, binding kinetics, and its impact on downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals actively working in the field of oncology and targeted therapies.
Executive Summary
The KRAS oncogene, particularly the G12C mutation, has long been a challenging target in cancer therapy. While first-generation inhibitors have shown clinical activity, they primarily target the inactive, GDP-bound state of KRAS G12C. This has led to adaptive resistance mechanisms where the cancer cells maintain signaling through the active, GTP-bound form. BBO-8956 emerges as a significant advancement by demonstrating the ability to covalently bind to and inhibit both the inactive (GDP-bound) and the active (GTP-bound) conformations of KRAS G12C. This dual inhibitory action offers the potential for a more profound and durable anti-tumor response. BBO-8956 binds to the switch-II pocket (S-IIP), inducing an inactive "state 1-like" conformation, thereby preventing the engagement of downstream effectors such as RAF1 and ultimately suppressing the MAPK signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for BBO-8956, highlighting its potency and covalent modification efficiency.
| Parameter | Value | Condition | Reference |
| IC50 (KRAS G12C-RAF1 RBD Interaction) | 57 nM | KRAS G12C-GppNHp | [1][2] |
| 411 nM | KRAS G12C-GTP | [1][2] | |
| Covalent Target Modification | 74% | 5 minutes | [2] |
| 100% | 30 minutes | [2] | |
| Cellular IC50 (ERK Phosphorylation) | Not explicitly stated in search results, but described as "potent" | NCI-H358 (Lung Adenocarcinoma) | [1][2] |
| Not explicitly stated in search results, but described as "potent" | MiaPaCa-2 (Pancreatic Ductal Adenocarcinoma) | [1][2] |
Table 1: Biochemical and Cellular Activity of BBO-8956.
Mechanism of Action: Dual Inhibition of KRAS G12C
KRAS acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The G12C mutation impairs the intrinsic GTPase activity, leading to an accumulation of the active GTP-bound form and constitutive activation of downstream pro-proliferative signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway.[3]
First-generation KRAS G12C inhibitors primarily target the inactive GDP-bound state.[2] BBO-8956 represents a paradigm shift by being a dual inhibitor, targeting both the GDP- and GTP-bound forms of KRAS G12C.[4][5] It covalently binds to the mutant cysteine-12 residue located in the switch-II pocket.[1] This binding event is crucial as it induces a conformational change in KRAS G12C, forcing it into an inactive "state 1-like" conformation, even when bound to GTP.[4] This induced inactive state prevents the binding of downstream effector proteins like RAF1, thus blocking the oncogenic signaling cascade.[3]
The ability to inhibit the active, GTP-bound form of KRAS G12C is a key advantage, as it directly addresses the signaling-competent population of the oncoprotein, potentially overcoming the adaptive resistance mechanisms observed with inhibitors that only target the inactive state.[6][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the KRAS signaling pathway, the mechanism of BBO-8956 inhibition, and a typical experimental workflow for its characterization.
Figure 1: Simplified KRAS G12C Signaling Pathway.
Figure 2: Mechanism of Action of BBO-8956.
Figure 3: Experimental Workflow for BBO-8956 Characterization.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of the key methodologies employed in the characterization of BBO-8956, based on the available literature.
³¹P NMR Spectroscopy for Conformational State Analysis
-
Objective: To determine the conformational equilibrium (state 1 vs. state 2) of KRAS G12C upon binding to BBO-8956.
-
Protein Preparation: Recombinant KRAS G12C is expressed and purified. The protein is loaded with either GTP or a non-hydrolyzable GTP analog like GppNHp.[4]
-
Sample Preparation: The nucleotide-loaded KRAS G12C is concentrated and buffer-exchanged into a suitable NMR buffer. BBO-8956 is added at a defined molar ratio.
-
Data Acquisition: ³¹P NMR spectra are acquired on a high-field NMR spectrometer. The phosphorus signals from the GTP/GppNHp nucleotide serve as probes for the different conformational states of the protein.
-
Data Analysis: The chemical shifts of the γ-phosphate are indicative of the conformational state. State 1 (inactive) and state 2 (active) conformations give rise to distinct peaks. The relative integrals of these peaks are used to quantify the population of each state. The shift in equilibrium towards state 1 upon addition of BBO-8956 demonstrates its mechanism of action.
Homogeneous Time-Resolved Fluorescence (HTRF) for KRAS-RAF1 Interaction
-
Objective: To quantify the inhibitory effect of BBO-8956 on the interaction between KRAS G12C and the RAS-binding domain (RBD) of RAF1.[2]
-
Principle: This is a proximity-based assay. Recombinant KRAS G12C is tagged with one FRET partner (e.g., a terbium cryptate donor) and the RAF1-RBD is tagged with the other FRET partner (e.g., a d2 acceptor). When KRAS and RAF1-RBD interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal.
-
Procedure: A fixed concentration of tagged KRAS G12C and RAF1-RBD are incubated in a microplate. BBO-8956 is added in a dose-response manner. The HTRF signal is measured after an incubation period.
-
Data Analysis: The HTRF signal is plotted against the concentration of BBO-8956. The data is fitted to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of BBO-8956 required to inhibit 50% of the KRAS-RAF1 interaction.
MALDI-TOF Mass Spectrometry for Covalent Modification
-
Objective: To confirm and quantify the covalent binding of BBO-8956 to KRAS G12C.[2]
-
Procedure: Recombinant KRAS G12C is incubated with BBO-8956 for different time points (e.g., 5 and 30 minutes).[2] The reaction is then quenched.
-
Analysis: The protein samples are analyzed by MALDI-TOF mass spectrometry. Covalent modification of KRAS G12C by BBO-8956 results in a mass shift corresponding to the molecular weight of BBO-8956.
-
Data Analysis: The relative intensities of the peaks for the unmodified and modified protein are used to calculate the percentage of covalent modification at each time point.
Western Blot for ERK Phosphorylation
-
Objective: To assess the effect of BBO-8956 on the downstream MAPK signaling pathway in KRAS G12C mutant cancer cell lines.[2]
-
Cell Culture and Treatment: KRAS G12C mutant cell lines (e.g., NCI-H358, MiaPaCa-2) are cultured under standard conditions.[1][2] Cells are treated with increasing concentrations of BBO-8956 for a specified duration.
-
Protein Extraction and Quantification: After treatment, cells are lysed, and total protein is extracted. The protein concentration is determined using a standard assay (e.g., BCA).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
Data Analysis: The chemiluminescent signal is captured, and the band intensities are quantified. The ratio of p-ERK to total ERK is calculated and normalized to the vehicle-treated control. The results are used to determine the IC50 for p-ERK inhibition.
Conclusion and Future Directions
BBO-8956 represents a significant step forward in the development of KRAS G12C inhibitors. Its ability to target both the inactive and active forms of the oncoprotein provides a compelling strategy to overcome the limitations of first-generation inhibitors. The preclinical data demonstrates potent biochemical and cellular activity, validating the dual-inhibition mechanism. The insights gained from the study of BBO-8956 will undoubtedly fuel the development of the next generation of KRAS inhibitors, such as BBO-8520 which is currently in clinical trials, with the ultimate goal of providing more effective and durable treatments for patients with KRAS G12C-driven cancers.[5][6][7] Future research should focus on the long-term effects of dual inhibition, potential resistance mechanisms, and the exploration of combination therapies to further enhance anti-tumor efficacy.
References
- 1. BBO-8956 | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 2. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RAS Initiative partnership identifies novel therapeutic, improves predominant drug discovery model | Frederick National Laboratory [frederick.cancer.gov]
- 6. bbotx.com [bbotx.com]
- 7. Discovery of BBO-8520, a First-In-Class Direct and Covalent Dual Inhibitor of GTP-Bound (ON) and GDP-Bound (OFF) KRASG12C [pubmed.ncbi.nlm.nih.gov]
Technical Guide: A Novel Class of KRAS G12C Inhibitors Targeting Both GDP and GTP Bound States
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is no publicly available information on a specific KRAS G12C inhibitor designated as "56". This guide focuses on the core scientific concept of KRAS G12C inhibitors that target both the inactive (GDP-bound) and active (GTP-bound) states, a novel and promising therapeutic strategy. The data and methodologies presented are based on publicly available information for inhibitors with this mechanism of action, such as BBO-8956.
Introduction: The Rationale for Dual-State KRAS G12C Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a central node in signaling pathways that regulate cell growth, proliferation, and survival. Mutations in KRAS, particularly at the G12C residue, lead to its constitutive activation, driving tumorigenesis in a significant fraction of human cancers. The development of covalent inhibitors specifically targeting the cysteine residue of the G12C mutant has been a landmark achievement in oncology.
First-generation KRAS G12C inhibitors, such as sotorasib and adagrasib, primarily target the inactive, GDP-bound conformation of the protein. While clinically effective, resistance can emerge through various mechanisms, including the upstream reactivation of KRAS signaling, which increases the cellular pool of the active, GTP-bound state.
A new class of inhibitors is being developed to address this limitation by targeting both the GDP and GTP-bound states of KRAS G12C. By engaging both conformations, these dual-state inhibitors aim to achieve a more comprehensive and durable blockade of oncogenic signaling, potentially overcoming acquired resistance and improving clinical outcomes. This guide provides a technical overview of the principles, data, and experimental methodologies associated with this innovative approach to KRAS G12C inhibition.
Data Presentation: Biochemical and Cellular Activity
The following tables summarize the quantitative data for a representative dual-state KRAS G12C inhibitor, BBO-8956, which has been shown to be effective against both GDP and GTP-bound forms of the oncoprotein.[1][2][3][4]
Table 1: Biochemical Activity of BBO-8956
| Assay | Target Complex | IC50 (nM) |
| KRAS G12C/RAF1(RBD) Interaction | KRAS G12C-GppNHp | 57 |
| KRAS G12C/RAF1(RBD) Interaction | KRAS G12C-GTP | 411 |
GppNHp is a non-hydrolyzable GTP analog often used to stabilize the active conformation of GTPases.
Table 2: Cellular Activity of BBO-8956
| Cell Line | Cancer Type | Assay |
| NCI-H358 | Lung Adenocarcinoma | Inhibition of ERK phosphorylation |
| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | Inhibition of ERK phosphorylation |
Specific IC50 values for cellular assays are presented in dose-response curves in the source literature and show potent, long-lasting inhibition.[4]
Signaling Pathways and Mechanism of Action
The KRAS Signaling Pathway
The following diagram illustrates the central role of KRAS in mediating signals from receptor tyrosine kinases (RTKs) to downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[5][6][7]
Mechanism of a Dual-State KRAS G12C Inhibitor
A dual-state inhibitor covalently binds to the mutant cysteine (C12) in both the GDP-bound (inactive) and GTP-bound (active) states of KRAS G12C. This locks the protein in an inactive conformation, preventing both nucleotide exchange and interaction with downstream effectors.
Experimental Protocols
Detailed methodologies are crucial for the characterization of novel KRAS inhibitors. Below are representative protocols for key biochemical and cellular assays.
Biochemical Assay: KRAS G12C/RAF1 Interaction (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the ability of an inhibitor to disrupt the interaction between KRAS G12C and the RAS-binding domain (RBD) of its effector, RAF1.
Materials:
-
Recombinant human KRAS G12C protein
-
Recombinant human RAF1-RBD
-
GTP or a non-hydrolyzable analog (e.g., GppNHp)
-
HTRF donor and acceptor-labeled antibodies (e.g., anti-GST and anti-His6)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.1% BSA)
-
Test inhibitor compound series
-
Microplates (e.g., 384-well, low volume, white)
-
HTRF-compatible plate reader
Procedure:
-
Prepare KRAS G12C: Incubate recombinant KRAS G12C with a molar excess of GTP or GppNHp to ensure the protein is in the desired nucleotide-bound state.
-
Compound Titration: Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Assay Reaction: In the microplate, add the inhibitor dilutions, followed by the pre-loaded KRAS G12C protein.
-
Add Effector: Add the RAF1-RBD protein to the wells.
-
Add Detection Reagents: Add the HTRF antibody pairs that will bind to the tagged recombinant proteins.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measurement: Read the plate on an HTRF plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Inhibition of ERK Phosphorylation (Western Blot or In-Cell ELISA)
This assay measures the downstream effect of KRAS G12C inhibition on the MAPK pathway by quantifying the levels of phosphorylated ERK (p-ERK).
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MiaPaCa-2)
-
Cell culture medium and supplements
-
Test inhibitor compound series
-
Lysis buffer (for Western Blot) or fixing/permeabilization solutions (for In-Cell ELISA)
-
Primary antibodies: anti-p-ERK, anti-total-ERK
-
Secondary antibodies (HRP-conjugated for Western Blot, fluorescently-labeled for In-Cell ELISA)
-
Detection reagents (e.g., ECL substrate for Western Blot)
-
Imaging system (for Western Blot) or plate reader (for In-Cell ELISA)
Procedure (Western Blot):
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor for a specified time course (e.g., 30 minutes, 2 hours, 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-ERK and total ERK. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the inhibitor concentration to determine the IC50.
Experimental and Drug Discovery Workflow
The discovery and characterization of a novel KRAS G12C inhibitor follows a structured workflow, from initial screening to in vivo validation.
Conclusion
The development of KRAS G12C inhibitors that target both the GDP and GTP-bound states represents a significant evolution in the therapeutic strategy for KRAS-mutant cancers. By achieving a more complete shutdown of oncogenic signaling, these dual-state inhibitors hold the promise of overcoming resistance mechanisms that limit the efficacy of first-generation agents. The data and protocols outlined in this guide provide a framework for the continued research and development of this exciting new class of anti-cancer drugs. Further investigation into their long-term efficacy, resistance profiles, and potential for combination therapies will be critical in realizing their full clinical potential.
References
- 1. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BBO-8956 | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 3. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Perturbation of KRAS State 1 and State 2 Equilibrium by BBO-8956: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein frequently mutated in various cancers. Its activity is governed by a conformational equilibrium between an inactive "state 1" and an active "state 2," which is competent to bind downstream effectors. The KRAS G12C mutation is a common driver of oncogenesis. BBO-8956 is a novel, first-in-class covalent inhibitor that demonstrates a unique mechanism of action by directly targeting and perturbing this critical equilibrium. This technical guide provides an in-depth overview of the mechanism, experimental validation, and downstream cellular effects of BBO-8956, presenting key data and detailed methodologies for researchers in the field of oncology and drug discovery.
Introduction to KRAS and the State 1/State 2 Equilibrium
KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] The GTP-bound form of KRAS is not static but exists in a dynamic equilibrium between two principal conformational states:
-
State 1: An inactive conformation characterized by a low affinity for downstream effector proteins, such as RAF kinases.[2][3]
-
State 2: An active, signaling-competent conformation that readily binds to effectors like RAF1, initiating downstream oncogenic signaling cascades, primarily the MAPK/ERK pathway.[2][3]
Oncogenic mutations, such as G12C, impair the intrinsic and GAP-mediated GTP hydrolysis, leading to an accumulation of KRAS in the active GTP-bound form and driving constitutive signaling.[3] While GTP-bound KRAS predominantly exists in the active state 2 conformation (approximately 90% or more), the inactive state 1 population is crucial for understanding KRAS dynamics and provides a novel target for therapeutic intervention.[2][3]
BBO-8956: A Novel Covalent Inhibitor of KRAS G12C
BBO-8956 is a potent and selective small-molecule inhibitor that covalently targets the mutant cysteine residue in KRAS G12C.[4][5] Unlike many first-generation KRAS G12C inhibitors that primarily target the inactive GDP-bound state, BBO-8956 is effective against both GDP- and GTP-bound forms of the oncoprotein.[2][3][6] It binds to the Switch-II pocket (SIIP) of KRAS G12C.[4][5]
Mechanism of Action: Shifting the Equilibrium to an Inactive State
The primary mechanism of action of BBO-8956 is the significant perturbation of the state 1-state 2 equilibrium in GTP-bound KRAS G12C.[2][4] By covalently binding to KRAS G12C, BBO-8956 induces and stabilizes an inactive, "state 1-like" conformation.[4] This novel mechanism effectively traps the active, GTP-bound KRAS in a signaling-incompetent state.[4]
Crucially, in the presence of BBO-8956, the downstream effector RAF1 is unable to induce the transition to the signaling-competent state 2 conformation within the ternary complex.[2][3] This directly inhibits the interaction between KRAS and its effectors, thereby blocking downstream oncogenic signaling.
Quantitative Data Summary
The efficacy of BBO-8956 has been quantified through various biochemical and cellular assays. The following tables summarize the key findings.
| Assay | KRAS G12C Form | IC50 (nM) | Reference |
| KRAS G12C / RAF1(RBD) Interaction Disruption (HTRF) | GppNHp-bound | 57 | [4] |
| GTP-bound | 411 | [4] |
Table 1: Biochemical Potency of BBO-8956 in Disrupting KRAS-RAF1 Interaction.
| Cell Line | Cancer Type | Assay | Key Findings | Reference |
| NCI-H358 | Lung Adenocarcinoma | pERK Inhibition | Potent and long-lasting inhibition of ERK phosphorylation | [4] |
| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | pERK Inhibition | Potent and long-lasting inhibition of ERK phosphorylation | [4] |
Table 2: Cellular Activity of BBO-8956 in KRAS G12C Mutant Cell Lines.
| Assay | Time Point | Covalent Modification (%) | Reference |
| MALDI-TOF MS | 5 min | 74 | [4] |
| 30 min | 100 | [4] |
Table 3: Covalent Modification of KRAS G12C-GTP by BBO-8956.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of BBO-8956.
31P NMR Spectroscopy for State 1/State 2 Population Analysis
31P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to directly observe the different phosphate environments of the GTP molecule bound to KRAS, thereby allowing for the quantification of the state 1 and state 2 populations.
Protocol Overview:
-
Protein Expression and Purification: Recombinant KRAS G12C is expressed in E. coli and purified to homogeneity.
-
Nucleotide Loading: The purified KRAS G12C is loaded with its natural substrate, GTP, or a non-hydrolyzable analog like GppNHp.
-
Sample Preparation: NMR samples are prepared containing the nucleotide-loaded KRAS G12C in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 2 mM TCEP, pH 7.5).
-
BBO-8956 Treatment: For inhibitor studies, BBO-8956 is added to the KRAS G12C sample and incubated to allow for covalent modification.
-
NMR Data Acquisition: 31P NMR spectra are acquired on a high-field NMR spectrometer. Proton decoupling is used to improve signal resolution.
-
Data Analysis: The relative populations of state 1 and state 2 are determined by integrating the corresponding peaks in the 31P NMR spectrum. The binding of BBO-8956 is observed to induce a new "state 1-like" peak, and the population shifts are quantified.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for KRAS-RAF1 Interaction
This biochemical assay is used to measure the disruption of the interaction between KRAS G12C and the RAS-Binding Domain (RBD) of its effector, RAF1.
Protocol Overview:
-
Reagents:
-
GST-tagged RAF1-RBD
-
Biotinylated KRAS G12C (loaded with GTP or GppNHp)
-
HTRF donor (e.g., anti-GST-Europium cryptate)
-
HTRF acceptor (e.g., Streptavidin-XL665)
-
BBO-8956 at various concentrations
-
-
Assay Procedure:
-
Biotinylated KRAS G12C is incubated with varying concentrations of BBO-8956.
-
GST-tagged RAF1-RBD is then added to the mixture.
-
The HTRF donor and acceptor reagents are added.
-
The reaction is incubated to allow for binding and FRET signal generation.
-
-
Data Acquisition: The HTRF signal is read on a compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates a disruption of the KRAS-RAF1 interaction. IC50 values are calculated from the dose-response curves.
Western Blot for Inhibition of ERK Phosphorylation
This cell-based assay is used to assess the downstream signaling effects of BBO-8956 by measuring the phosphorylation of ERK (pERK), a key kinase in the MAPK pathway.
Protocol Overview:
-
Cell Culture: KRAS G12C mutant cell lines (e.g., NCI-H358, MiaPaCa-2) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with a dose-response or time-course of BBO-8956.
-
Cell Lysis: After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
The membrane is then incubated with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The intensity of the pERK bands is quantified and normalized to the total ERK and loading control bands to determine the extent of signaling inhibition.
Visualizations
Signaling Pathway
Caption: The KRAS signaling pathway and the point of inhibition by BBO-8956.
Experimental Workflow: 31P NMR Analysis
Caption: Workflow for analyzing KRAS conformational states using 31P NMR.
Logical Relationship: BBO-8956 Mechanism of Action
Caption: BBO-8956 shifts the KRAS equilibrium to an inactive state, blocking effector binding.
Conclusion
BBO-8956 represents a significant advancement in the development of KRAS inhibitors. Its novel mechanism of action, which involves the direct perturbation of the state 1-state 2 conformational equilibrium of active, GTP-bound KRAS G12C, provides a powerful strategy to inhibit oncogenic signaling. The data presented herein demonstrate its biochemical potency and cellular activity, validating this approach for therapeutic development. The detailed experimental protocols provided in this guide are intended to facilitate further research into this promising class of inhibitors and the broader field of KRAS-targeted cancer therapy.
References
- 1. Conformational States of Human Rat Sarcoma (Ras) Protein Complexed with Its Natural Ligand GTP and Their Role for Effector Interaction and GTP Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. KRAS4b:RAF-1 Homogenous Time-Resolved Fluorescence Resonance Energy Transfer Assay for Drug Discovery [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Foundational Research on Dual-Acting KRAS G12C Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of covalent inhibitors targeting the KRAS G12C mutation marked a paradigm shift in treating previously "undruggable" cancers. However, the clinical efficacy of monotherapies like sotorasib and adagrasib is often limited by intrinsic and acquired resistance. This has catalyzed a move towards dual-acting therapeutic strategies designed to deliver a more potent and durable anti-tumor response. This technical guide provides an in-depth overview of the foundational research behind these strategies, which primarily involve the combination of a KRAS G12C inhibitor with agents that block key resistance pathways. We detail the underlying signaling networks, mechanisms of resistance, quantitative clinical and preclinical data, key experimental protocols, and the outlook for novel, truly bifunctional inhibitors.
The KRAS G12C Oncoprotein: A Constitutively Active Signaling Hub
The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling. It cycles between an inactive, guanosine diphosphate (GDP)-bound state and an active, guanosine triphosphate (GTP)-bound state. This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), like SOS1, which promote the active state, and GTPase-activating proteins (GAPs), which promote the inactive state.
The G12C mutation impairs the ability of GAPs to facilitate GTP hydrolysis, locking KRAS in a constitutively active, GTP-bound "ON" state. This leads to persistent downstream signaling through two primary oncogenic pathways:
-
MAPK Pathway: Constitutive activation of the RAF-MEK-ERK cascade drives uncontrolled cell proliferation and survival.
-
PI3K-AKT-mTOR Pathway: This parallel pathway is also activated, promoting cell growth, metabolism, and survival.
// Connections "RTK" -> "GRB2" -> "SOS1" [color="#202124"]; "SOS1" -> "KRAS_GDP" [label="Activates", style=dashed, color="#202124"]; "KRAS_GTP" -> "RAF" [color="#202124"]; "KRAS_GTP" -> "PI3K" [color="#202124"]; "RAF" -> "MEK" -> "ERK" -> "Proliferation" [color="#202124"]; "PI3K" -> "AKT" -> "mTOR" -> "Proliferation" [color="#202124"]; }
First-Generation KRAS G12C Inhibitors: Trapping the Inactive State
The first clinically approved KRAS G12C inhibitors, sotorasib and adagrasib, are covalent molecules that exploit the unique cysteine residue of the G12C mutant. They irreversibly bind to this cysteine only when the protein is in its inactive, GDP-bound state (KRAS(OFF)). This covalent modification traps the oncoprotein in an "off" conformation, preventing it from being re-activated by GEFs and thereby blocking downstream signaling.[1]
Data Presentation: Clinical Efficacy of Monotherapy
The following table summarizes pivotal clinical trial data for sotorasib and adagrasib in previously treated KRAS G12C-mutated non-small cell lung cancer (NSCLC).
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) | Citation |
| Sotorasib | CodeBreaK 100/200 | 37-41% | 6.3 - 6.8 months | 12.5 months | [2] |
| Adagrasib | KRYSTAL-1 | ~43% | 6.5 months | 12.6 months | [2] |
Table 1: Summary of key clinical trial outcomes for sotorasib and adagrasib in NSCLC. Data compiled from multiple analyses of the respective trials.[2][3][4][5][6]
The Challenge: Intrinsic and Acquired Resistance
Despite initial responses, most tumors eventually develop resistance to KRAS G12C inhibitor monotherapy through various mechanisms.[7] These can be broadly categorized as:
-
Upstream Reactivation: Inhibition of KRAS G12C disrupts negative feedback loops, leading to the hyperactivation of upstream receptor tyrosine kinases (RTKs). This drives robust GEF activity (via SHP2 and SOS1), which can activate wild-type RAS isoforms (NRAS, HRAS) or any newly synthesized, unbound KRAS G12C, thereby reactivating the MAPK pathway.[8]
-
Parallel Pathway Activation: Cancer cells can become dependent on alternative survival pathways, most notably the PI3K-AKT-mTOR axis, which may not be fully suppressed by KRAS G12C inhibition alone.[9]
-
Genomic Alterations: These include secondary mutations in the KRAS gene that prevent inhibitor binding, or new mutations in other oncogenes (e.g., BRAF, MET) that bypass the need for KRAS signaling.[10]
Dual-Acting Strategies to Overcome Resistance
To counteract these resistance mechanisms, research has focused on dual-acting strategies, primarily through rational combination therapies that simultaneously block both the KRAS G12C oncoprotein and a key escape route.[11][12][13]
Targeting Upstream Reactivation: Combination with SHP2 or SOS1 Inhibitors
-
Rationale: SHP2 and SOS1 are critical signaling nodes directly downstream of RTKs that are required for RAS activation.[8] Inhibiting either protein prevents the feedback reactivation of wild-type RAS and also increases the pool of inactive KRAS G12C-GDP, making it more susceptible to the covalent inhibitor.[14][15]
-
Evidence: Preclinical studies consistently show that combining a KRAS G12C inhibitor with a SHP2 inhibitor (e.g., RMC-4550, TNO155) or a SOS1 inhibitor (e.g., BI-3406) leads to synergistic tumor growth inhibition in both in vitro and in vivo models.[16][17][18][19] This combination can delay or overcome acquired resistance.[14][19]
Targeting Parallel Pathways: Combination with mTOR Inhibitors
-
Rationale: Since KRAS G12C inhibition may not fully suppress the PI3K/AKT/mTOR pathway, co-targeting mTOR with an inhibitor like RAD001 (Everolimus) can block this major parallel survival signal.[20]
-
Evidence: Studies have demonstrated that combining KRAS G12C inhibitors with mTOR inhibitors results in synergistic anti-tumor effects.[21][22] This dual blockade of the MAPK and mTOR pathways more effectively abrogates cancer cell proliferation.[23]
Emerging Dual-Acting Molecules
Beyond combinations, novel single agents with dual mechanisms are emerging. This includes molecules like FMC-376, designed as a dual inhibitor of both the inactive KRAS(OFF) and active KRAS(ON) states, which may preemptively counter resistance mechanisms related to the nucleotide state of the oncoprotein.[24]
// Pathway components "RTK" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="RTK"]; "SHP2" [fillcolor="#FBBC05", fontcolor="#202124"]; "SOS1" [fillcolor="#FBBC05", fontcolor="#202124"]; "KRAS_G12C" [fillcolor="#34A853", fontcolor="#FFFFFF", label="KRAS G12C"]; "RAF_MEK_ERK" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="RAF-MEK-ERK"]; "PI3K_AKT_mTOR" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="PI3K-AKT-mTOR"]; "Proliferation" [shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Inhibitors node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "KRASi" [label="KRAS G12C\nInhibitor"]; "SHP2i" [label="SHP2\nInhibitor"]; "SOS1i" [label="SOS1\nInhibitor"]; "mTORi" [label="mTOR\nInhibitor"];
// Pathway connections "RTK" -> "SHP2" -> "SOS1" -> "KRAS_G12C"; "KRAS_G12C" -> "RAF_MEK_ERK" -> "Proliferation"; "KRAS_G12C" -> "PI3K_AKT_mTOR" -> "Proliferation";
// Inhibition connections edge [style=dashed, color="#EA4335", arrowhead=tee, penwidth=2]; "KRASi" -> "KRAS_G12C"; "SHP2i" -> "SHP2"; "SOS1i" -> "SOS1"; "mTORi" -> "PI3K_AKT_mTOR"; }
Data Presentation: Preclinical Synergy of Combination Therapies
Quantitative preclinical data demonstrates the synergistic potential of these dual-acting strategies.
| Combination Strategy | Key Finding | Assay Type | Citation |
| KRAS G12C Inhibitor + SHP2 Inhibitor | Synergistic inhibition of tumor growth in multiple resistant models. | In vitro & In vivo | [8][10][16] |
| KRAS G12C Inhibitor + SOS1 Inhibitor | Synergistic enhancement of G12C inhibitor potency. | 3D Spheroid Culture | [15] |
| KRAS G12C Inhibitor + mTOR Inhibitor | Combination Index (CI) < 0.8, indicating consistent synergism. | MTS & Clonogenic Assays | [21][22][23] |
Table 2: Summary of preclinical data supporting dual-acting combination strategies. A Combination Index (CI) of less than 1.0 (and particularly < 0.8) indicates a synergistic interaction between the two agents.
Key Experimental Protocols
The evaluation of dual-acting KRAS G12C inhibitors follows a standard drug discovery cascade, from biochemical validation to in vivo efficacy.
Biochemical Assays: Target Engagement and Activity
-
Objective: To confirm direct binding to KRAS and inhibition of its function (nucleotide exchange).
-
Methodology (TR-FRET Nucleotide Exchange Assay): [25][26]
-
Reagents: Recombinant KRAS G12C protein, fluorescently-labeled GDP (e.g., BODIPY-GDP), GEF (e.g., SOS1), and unlabeled GTP.
-
Principle: In the basal state, FRET occurs between the KRAS protein (often tagged with Terbium) and the fluorescent GDP.
-
Procedure: The test inhibitor is incubated with the KRAS-GDP complex. SOS1 and excess unlabeled GTP are then added to initiate the exchange reaction.
-
Readout: An effective inhibitor will prevent the exchange of fluorescent GDP for unlabeled GTP, thus maintaining a high TR-FRET signal. The IC50 is calculated from the dose-response curve.[25] A reported IC50 for AMG510 against KRAS G12C in this type of assay is 8.88 nM.[25][26]
-
Cell-Based Assays: Pathway Inhibition and Viability
-
Objective: To measure the inhibitor's effect on downstream signaling and cancer cell viability.
-
Methodology (Phospho-ERK HTRF Assay): [27][28]
-
Cell Culture: KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in microplates.
-
Treatment: Cells are treated with a dose range of the inhibitor(s) for a specified time (e.g., 24 hours).
-
Lysis & Detection: Cells are lysed, and the lysate is incubated with a pair of antibodies: one targeting total ERK and another targeting phosphorylated ERK (p-ERK), each conjugated to a FRET donor or acceptor.
-
Readout: The HTRF signal is proportional to the level of p-ERK. A potent inhibitor will show a dose-dependent decrease in the signal.
-
-
Methodology (Cell Viability/Synergy Assay - MTS): [21]
-
Cell Plating: Cells are seeded in 96-well plates.
-
Treatment: Cells are treated with a matrix of concentrations for Drug A (KRAS G12C inhibitor) and Drug B (e.g., mTOR inhibitor).
-
Incubation: Cells are incubated for 72-96 hours.
-
Readout: MTS reagent is added, which is converted by viable cells into a colored formazan product, measured by absorbance.
-
Analysis: The results are used to calculate the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.[21]
-
In Vivo Models: Preclinical Efficacy
-
Objective: To evaluate the anti-tumor efficacy and tolerability of the dual-acting strategy in a living organism.
-
Methodology (Cell-Line or Patient-Derived Xenografts - CDX/PDX): [7][29]
-
Model Establishment: Immune-compromised mice are implanted subcutaneously or orthotopically with KRAS G12C mutant human tumor cells (CDX) or tumor fragments from a patient (PDX).[17][30]
-
Treatment: Once tumors reach a specified volume, mice are randomized into cohorts (e.g., Vehicle, Drug A, Drug B, Drug A + B). Drugs are administered daily via oral gavage or other appropriate routes.
-
Monitoring: Tumor volume is measured regularly with calipers. Animal body weight is monitored as a surrogate for toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a maximum size. Tumors are often harvested for pharmacodynamic analysis (e.g., Western blot for p-ERK).[29] Efficacy is reported as Tumor Growth Inhibition (TGI).
-
Conclusion and Future Directions
The therapeutic landscape for KRAS G12C-mutant cancers is rapidly evolving from monotherapy to more complex, dual-acting strategies. Combination therapies targeting upstream signaling (SHP2/SOS1) and parallel survival pathways (mTOR) have shown clear synergistic potential in preclinical models and are under active clinical investigation.[31][32] The future of KRAS G12C inhibition will likely involve personalized combinations guided by the specific resistance mechanisms of a patient's tumor. Furthermore, the development of next-generation inhibitors, including truly bifunctional molecules that target both the ON and OFF states of KRAS, holds the promise of preempting resistance and providing deeper, more durable clinical responses.[24][33]
References
- 1. m.youtube.com [m.youtube.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wuxibiology.com [wuxibiology.com]
- 8. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | KRAS G12C inhibitor combination therapies: current evidence and challenge [frontiersin.org]
- 12. KRAS G12C inhibitor combination therapies: current evidence and challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Jacobio's Preclinical Results of KRAS G12C Inhibitor in Combination with SHP2 Inhibitor Will be Presented at the ESMO Asia Congress 2022 [prnewswire.com]
- 17. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Combined inhibition of KRASG12C and mTORC1 kinase is synergistic in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dual inhibition of GTP-bound KRAS and mTOR in lung adenocarcinoma and squamous cell carcinoma harboring KRAS G12C - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. biorxiv.org [biorxiv.org]
- 27. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 28. youtube.com [youtube.com]
- 29. aacrjournals.org [aacrjournals.org]
- 30. researchgate.net [researchgate.net]
- 31. targetedonc.com [targetedonc.com]
- 32. Jacobio Presents Pre-clinical Data of SHP2 plus KRAS G12C | Jacobio Pharma [jacobiopharma.com]
- 33. pubs.acs.org [pubs.acs.org]
Early preclinical data on KRAS G12C inhibitor 56
An In-depth Technical Guide to the Early Preclinical Data of a KRAS G12C Inhibitor
Disclaimer: Publicly available scientific literature does not contain specific preclinical data for a compound designated "KRAS G12C inhibitor 56". Therefore, this document summarizes the early preclinical data for a representative and well-characterized early-stage KRAS G12C inhibitor, ARS-853, to illustrate the typical data and methodologies associated with such a compound.
Introduction
The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC)[1][2]. For decades, KRAS was considered "undruggable" due to its smooth protein surface and high affinity for GTP[3]. The development of covalent inhibitors specifically targeting the cysteine residue of the G12C mutant has been a significant breakthrough[4][5]. These inhibitors bind to a previously unrecognized "switch-II pocket", locking the KRAS G12C protein in its inactive, GDP-bound state[4][5][6]. This guide provides a technical overview of the early preclinical data for ARS-853, a pioneering KRAS G12C inhibitor.
Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state[6]. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately driving cell proliferation and survival[1].
KRAS G12C inhibitors, such as ARS-853, are designed to covalently bind to the mutant cysteine at position 12[2][5]. This irreversible binding traps the KRAS G12C protein in an inactive conformation, preventing its interaction with downstream effectors and thereby inhibiting oncogenic signaling[4][5].
Quantitative Data Summary
The following tables summarize the key quantitative preclinical data for the KRAS G12C inhibitor ARS-853.
| Biochemical Assay | Inhibitor | IC50 | Reference |
| KRAS G12C Engagement | ARS-853 | ~10 µM (initial compounds) to 1.6 µM (optimized) | [4] |
| Cell-Based Assays | Cell Line | Inhibitor | Effect | Potency | Reference |
| KRAS Signaling Inhibition | H358 (KRAS G12C) | ARS-853 | Dose-dependent inhibition of RAS signaling | - | [4] |
| Antiproliferative Activity | Colon, Lung, Pancreatic Cancer Lines | BI-1823911 (a later generation inhibitor) | Greater than AMG-510 and MRTX-849 | - | [7] |
Note: Specific IC50 values for ARS-853 in cell-based assays are not detailed in the provided search results, but its ability to inhibit signaling is mentioned. Data for a later generation inhibitor is included for context.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of results.
Biochemical Assays
1. Nucleotide Exchange Assay: This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP, a critical step in KRAS activation.
-
Principle: A fluorescently labeled GTP analog is used. When it binds to KRAS, a change in fluorescence occurs. Inhibitors that lock KRAS in the GDP-bound state prevent this change.
-
Protocol Outline:
-
Recombinant KRAS G12C protein is incubated with the test inhibitor at various concentrations.
-
A guanine nucleotide exchange factor (GEF), such as SOS1, is added to catalyze the nucleotide exchange.
-
A fluorescently labeled GTP analog is introduced.
-
The fluorescence signal is measured over time using a plate reader.
-
IC50 values are calculated by plotting the rate of nucleotide exchange against the inhibitor concentration.
-
2. Thermal Shift Assay (TSA): TSA is used to assess the direct binding of an inhibitor to the target protein by measuring changes in protein stability upon ligand binding.
-
Principle: The binding of a small molecule inhibitor can stabilize the protein, leading to an increase in its melting temperature (Tm).
-
Protocol Outline:
-
Recombinant KRAS G12C protein is mixed with a fluorescent dye that binds to hydrophobic regions of unfolded proteins.
-
The test inhibitor is added to the protein-dye mixture.
-
The temperature is gradually increased, and the fluorescence is monitored.
-
The Tm is determined by identifying the temperature at which the fluorescence signal rapidly increases, indicating protein unfolding.
-
A shift in Tm in the presence of the inhibitor confirms binding.
-
Cell-Based Assays
1. Western Blot for Phospho-ERK (p-ERK) Inhibition: This assay is used to determine if the inhibitor can block the downstream MAPK signaling pathway in cancer cells.
-
Principle: The phosphorylation of ERK is a key indicator of MAPK pathway activation. A reduction in p-ERK levels signifies pathway inhibition.
-
Protocol Outline:
-
KRAS G12C mutant cancer cells (e.g., NCI-H358) are cultured and treated with the inhibitor at various concentrations for a specified time.
-
Cells are lysed, and the protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for p-ERK and total ERK (as a loading control).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is captured to visualize the protein bands. The intensity of the p-ERK band relative to the total ERK band is quantified.
-
2. Cell Viability/Proliferation Assay: These assays measure the effect of the inhibitor on cancer cell growth and survival.
-
Principle: Various methods can be used, such as measuring metabolic activity (e.g., MTT or resazurin reduction) or ATP levels (e.g., CellTiter-Glo), which correlate with the number of viable cells.
-
Protocol Outline:
-
KRAS G12C mutant cells are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with a range of inhibitor concentrations.
-
The cells are incubated for a period of time (e.g., 72 hours).
-
A viability reagent is added to each well.
-
The signal (e.g., absorbance or luminescence) is measured using a plate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and GI50 (concentration for 50% growth inhibition) values are determined.
-
In Vivo Studies
While specific in vivo data for ARS-853 is limited in the provided results, the general approach for evaluating a KRAS G12C inhibitor in animal models is as follows:
-
Xenograft Models: Human cancer cell lines with the KRAS G12C mutation (e.g., NCI-H358) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor or a vehicle control. Tumor growth is monitored over time to assess the efficacy of the compound[7].
-
Patient-Derived Xenograft (PDX) Models: Tumors from patients with KRAS G12C mutations are implanted into mice. These models are often considered more representative of the human disease. The inhibitor's ability to cause tumor regression or growth inhibition is evaluated[2][7].
Conclusion
The early preclinical data for KRAS G12C inhibitors like ARS-853 demonstrated the feasibility of directly targeting this previously intractable oncogene. The biochemical and cell-based assays confirmed the mechanism of action, showing that these compounds can covalently bind to KRAS G12C, inhibit downstream signaling, and reduce cancer cell proliferation. This foundational work paved the way for the development of more potent and clinically successful KRAS G12C inhibitors, such as sotorasib (AMG-510) and adagrasib (MRTX849)[8][9].
References
- 1. researchgate.net [researchgate.net]
- 2. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRasG12C inhibitors in clinical trials: a short historical perspective - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00096E [pubs.rsc.org]
- 5. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are KRAS G12C inhibitors and how do they work? [synapse.patsnap.com]
- 7. | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Dual-Action Inhibitor: Unveiling the Novelty of BBO-8956 in KRAS G12C-Driven Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The KRAS oncogene, particularly with the G12C mutation, has long been a challenging target in oncology. While the first generation of KRAS G12C inhibitors, such as sotorasib and adagrasib, have marked a significant breakthrough by targeting the inactive, GDP-bound state of the protein, their efficacy can be limited by resistance mechanisms involving the reactivation of the GTP-bound, active state. This technical guide delves into the novel mechanism of BBO-8956, a first-in-class covalent inhibitor that uniquely targets both the inactive (GDP-bound) and active (GTP-bound) conformations of KRAS G12C. This dual-action approach represents a paradigm shift in KRAS inhibition, promising to overcome the adaptive resistance that curtails the long-term effectiveness of its predecessors. Through a comprehensive review of its mechanism, comparative analysis, and the experimental methodologies used for its characterization, this guide provides a deep understanding of the scientific innovation that sets BBO-8956 apart in the landscape of targeted cancer therapies.
Introduction: The Challenge of Targeting KRAS G12C
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal molecular switch in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of well-defined binding pockets on its surface.
The development of covalent inhibitors that bind to the mutant cysteine-12 residue in the GDP-bound state was a landmark achievement. These inhibitors, including the FDA-approved sotorasib and adagrasib, trap KRAS G12C in its inactive "OFF" state, thereby blocking downstream oncogenic signaling. However, clinical experience has revealed that tumors can develop resistance to these "OFF"-state inhibitors through various mechanisms that promote the accumulation of the active, drug-insensitive GTP-bound KRAS G12C.
BBO-8956: A Novel Dual-Action Mechanism
BBO-8956 emerges as a groundbreaking covalent inhibitor designed to address the limitations of first-generation KRAS G12C inhibitors. Its novelty lies in its ability to bind to and inhibit both the GDP-bound ("OFF") and, crucially, the GTP-bound ("ON") states of KRAS G12C.[1][2][3] This dual-targeting mechanism offers a more comprehensive and potentially more durable inhibition of KRAS-driven signaling.
Shifting the Conformational Equilibrium
KRAS activity is regulated by a conformational equilibrium between an inactive "state 1" and an active "state 2". BBO-8956 has been shown to significantly perturb this equilibrium. By binding to the GTP-bound KRAS G12C, BBO-8956 induces a shift from the active state 2 to an inactive state 1 conformation.[1][3][4] This induced inactive state prevents the engagement of downstream effector proteins, such as RAF1, effectively shutting down the oncogenic signaling cascade.[1][3][4]
Overcoming Adaptive Resistance
The ability of BBO-8956 to directly inhibit the active, GTP-bound form of KRAS G12C is a key strategic advantage. Mechanisms of adaptive resistance to "OFF"-only inhibitors often involve the increased expression and activity of GTP-bound KRAS G12C. By targeting this active population of KRAS proteins, BBO-8956 is poised to be effective in tumors that have developed resistance to first-generation inhibitors. A closely related compound, BBO-8520, which is currently in Phase 1 clinical trials, has demonstrated the ability to induce durable tumor regression in models resistant to "OFF"-only inhibitors.
Comparative Analysis: BBO-8956 vs. Other KRAS G12C Inhibitors
The distinct mechanism of action of BBO-8956 translates into a unique biochemical and cellular profile compared to sotorasib and adagrasib.
| Parameter | BBO-8956 | Sotorasib | Adagrasib |
| Target Conformation | GDP-bound (inactive) & GTP-bound (active) | Primarily GDP-bound (inactive) | Primarily GDP-bound (inactive) |
| Mechanism of Action | Covalent inhibitor, induces inactive state 1 conformation | Covalent inhibitor, traps in inactive state | Covalent inhibitor, traps in inactive state |
| KRAS G12C/RAF1 Interaction Disruption (IC50) | 411 nM (GTP-bound)[1][5] | Not reported for GTP-bound | Not reported for GTP-bound |
| Resistance Profile | Expected to overcome resistance to "OFF"-only inhibitors | Susceptible to resistance via GTP-bound KRAS reactivation | Susceptible to resistance via GTP-bound KRAS reactivation |
Note: Some data for BBO-8956 is inferred from studies on the closely related compound BBO-8520 where specified.
Experimental Protocols
The characterization of BBO-8956 has involved a suite of sophisticated biophysical and cell-based assays. Below are detailed methodologies for the key experiments cited.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the conformational state of KRAS G12C upon binding of BBO-8956.
Methodology:
-
Protein Expression and Purification: Recombinant KRAS G12C is expressed in E. coli and purified using affinity and size-exclusion chromatography.
-
Nucleotide Loading: The purified KRAS G12C is loaded with either GDP or a non-hydrolyzable GTP analog, such as GppNHp, by incubation with a molar excess of the nucleotide in the presence of alkaline phosphatase.
-
Sample Preparation: The nucleotide-loaded KRAS G12C is concentrated to a final concentration of 50-100 µM in a buffer containing 25 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 10% D₂O for the NMR lock.
-
BBO-8956 Incubation: BBO-8956 is added to the KRAS G12C sample at a 1.5-fold molar excess and incubated to allow for covalent modification.
-
NMR Data Acquisition: ³¹P NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe. Spectra are recorded at 298 K with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Data Analysis: The chemical shifts of the γ-phosphate of the bound nucleotide are analyzed. A shift in the resonance peak indicates a change in the chemical environment of the phosphate, which is correlated with a change in the protein's conformational state (state 1 vs. state 2).
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Objective: To measure the disruption of the KRAS G12C-RAF1 protein-protein interaction by BBO-8956.
Methodology:
-
Reagents:
-
GST-tagged RAF1-RBD (RAS Binding Domain)
-
Biotinylated-Avi-tagged KRAS G12C loaded with GppNHp or GTP
-
Europium cryptate-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-XL665 (acceptor fluorophore)
-
-
Assay Procedure:
-
The assay is performed in a low-volume 384-well plate.
-
A serial dilution of BBO-8956 is prepared in the assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Biotin-KRAS G12C and GST-RAF1-RBD are added to the wells containing the inhibitor and incubated for a predefined period (e.g., 30 minutes) at room temperature to allow for protein-protein interaction.
-
The HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665) are then added and the plate is incubated for 1 hour at room temperature to allow for the development of the FRET signal.
-
-
Data Acquisition and Analysis:
-
The fluorescence is read on an HTRF-compatible plate reader at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
The HTRF ratio (665 nm/620 nm) is calculated and plotted against the inhibitor concentration.
-
The IC50 value, representing the concentration of BBO-8956 required to inhibit 50% of the KRAS G12C-RAF1 interaction, is determined by fitting the data to a four-parameter logistic equation.
-
Cellular pERK Inhibition Assay
Objective: To assess the ability of BBO-8956 to inhibit downstream KRAS signaling in cancer cell lines.
Methodology:
-
Cell Culture: KRAS G12C mutant cell lines (e.g., NCI-H358, MiaPaCa-2) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of BBO-8956 for a specified period (e.g., 1, 4, or 24 hours).
-
Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.
-
pERK Detection: The levels of phosphorylated ERK (pERK) are quantified using a sensitive immunoassay, such as an ELISA or an HTRF-based assay.
-
Data Analysis: The pERK signal is normalized to the total ERK or a housekeeping protein. The normalized data is then plotted against the BBO-8956 concentration to determine the IC50 for pERK inhibition.
Visualizing the Mechanism and Workflow
Signaling Pathway
Caption: KRAS signaling pathway and points of inhibition.
Experimental Workflow: HTRF Assay
Caption: HTRF assay workflow for KRAS/RAF interaction.
Conclusion
BBO-8956 represents a significant evolution in the quest to effectively target KRAS G12C-mutant cancers. Its novel dual-action mechanism, enabling the inhibition of both the active and inactive forms of the oncoprotein, provides a compelling strategy to overcome the adaptive resistance mechanisms that limit the efficacy of first-generation inhibitors. The in-depth understanding of its mechanism of action, supported by the robust experimental methodologies detailed in this guide, underscores the potential of BBO-8956 to offer a more profound and durable clinical benefit for patients. As this and related molecules progress through clinical development, they hold the promise of redefining the standard of care for KRAS G12C-driven malignancies.
References
- 1. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAS Initiative partnership identifies novel therapeutic, improves predominant drug discovery model | Frederick National Laboratory [frederick.cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various in vitro assays essential for the characterization and development of KRAS G12C inhibitors. The following sections describe the principles and step-by-step methodologies for key biochemical and cell-based assays, accompanied by data presentation tables and workflow diagrams to facilitate experimental design and execution.
Biochemical Assays
Biochemical assays are fundamental for determining the direct interaction of an inhibitor with the KRAS G12C protein. These assays provide quantitative measurements of binding affinity, inhibition of nucleotide exchange, and effects on protein stability.
Nucleotide Exchange Assays
Principle: KRAS cycles between an inactive GDP-bound state and an active GTP-bound state. Guanine nucleotide exchange factors (GEFs), such as SOS1, facilitate the exchange of GDP for GTP, activating KRAS. KRAS G12C inhibitors are often designed to bind to the inactive, GDP-bound state, trapping it and preventing nucleotide exchange. Nucleotide exchange assays monitor this process, typically using a fluorescently labeled GDP analog (e.g., BODIPY-GDP). Inhibition is observed as a decrease in the rate of nucleotide exchange.
Experimental Protocol (Fluorescence-Based): [1][2][3]
-
Reagent Preparation:
-
Prepare 1X KRAS Assay Buffer from a 2X stock solution.
-
Dilute DTT to a final concentration of 1 mM in the 1X Assay Buffer.
-
Thaw recombinant BODIPY-GDP-loaded KRAS G12C protein on ice.
-
Prepare a serial dilution of the test inhibitor at 5X the final desired concentration in an appropriate buffer (e.g., 5% DMSO in water).
-
Prepare a solution of GTP and EDTA. A typical final concentration is 10 µM GTP and 2.5 mM EDTA.
-
-
Assay Procedure (384-well plate format):
-
Add 15 µL of a master mix containing BODIPY-GDP-loaded KRAS G12C to each well.
-
Add 5 µL of the 5X inhibitor serial dilution to the appropriate wells. For control wells, add 5 µL of the vehicle buffer.
-
Incubate the plate at room temperature for 2 hours to allow for inhibitor binding.
-
Initiate the nucleotide exchange reaction by adding 5 µL of the GTP/EDTA solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 470 nm and emission at 525 nm). A decrease in fluorescence indicates displacement of BODIPY-GDP by GTP.
-
Alternatively, fluorescence polarization can be measured.
-
Experimental Workflow for Nucleotide Exchange Assay
Caption: Workflow for a fluorescence-based KRAS G12C nucleotide exchange assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET assays are used to measure the interaction between KRAS G12C and its binding partners, such as the Raf-1 Ras-binding domain (RBD), or to monitor nucleotide exchange. In a common format for inhibitors that lock KRAS in the GDP state, a terbium (Tb)-labeled anti-tag antibody binds to tagged KRAS G12C (donor), and a fluorescently labeled GTP analog (acceptor) is used. When GTP binds to KRAS, FRET occurs. Inhibitors preventing this interaction will lead to a decrease in the FRET signal.[4][5]
Experimental Protocol (SOS1-mediated): [5][6]
-
Reagent Preparation:
-
Prepare Complete RBD-RAS Binding Buffer.
-
Thaw GDP-loaded His-tagged KRAS G12C, SOS1, and GST-tagged RBD-cRAF proteins on ice.
-
Prepare serial dilutions of the test inhibitor.
-
Prepare a mix of GTP and SOS1.
-
Prepare a detection mix containing a Tb-labeled anti-His antibody (donor) and an acceptor dye that binds to the GST-tag on RBD-cRAF.
-
-
Assay Procedure (384-well plate format):
-
Dispense diluted GDP-loaded KRAS G12C into wells.
-
Add the test inhibitor or vehicle.
-
Initiate the nucleotide exchange by adding the GTP/SOS1 mix.
-
Incubate for 30 minutes at room temperature.
-
Add diluted RBD-cRAF to allow binding to GTP-bound KRAS.
-
Incubate for 30 minutes at room temperature.
-
Add the donor/acceptor mixture.
-
Incubate for 60 minutes at room temperature with slow agitation.
-
-
Data Acquisition:
-
Read the TR-FRET signal in a microplate reader (e.g., excitation at 340 nm, donor emission at 620 nm, and acceptor emission at 665 nm).
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
-
KRAS G12C Signaling Pathway
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of inhibitors.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Principle: AlphaLISA is a bead-based immunoassay that can be used to measure protein-protein interactions. For KRAS G12C, this can be the interaction with SOS1 or with downstream effectors like RAF1.[7][8][9] In a typical setup, one protein is captured on donor beads and the other on acceptor beads. Upon interaction, the beads are brought into proximity, and laser excitation of the donor bead results in a luminescent signal from the acceptor bead. Inhibitors disrupting this interaction will reduce the signal.
Experimental Protocol (KRAS G12C / SOS1 Interaction): [9]
-
Reagent Preparation:
-
Prepare AlphaLISA buffer.
-
Thaw biotinylated KRAS G12C and GST-tagged SOS1 proteins.
-
Prepare serial dilutions of the test inhibitor.
-
Prepare a mix of Streptavidin Donor beads and anti-GST Acceptor beads.
-
-
Assay Procedure (384-well plate format):
-
Add biotinylated KRAS G12C and GST-tagged SOS1 to the wells.
-
Add the test inhibitor or vehicle.
-
Incubate for 60 minutes at room temperature.
-
Add the mix of Donor and Acceptor beads (in the dark).
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible reader.
-
Thermal Shift Assay (TSA)
Principle: TSA measures the change in the thermal stability of a protein upon ligand binding. The melting temperature (Tm) of the protein is determined by monitoring its unfolding as the temperature increases, typically using a fluorescent dye that binds to hydrophobic regions exposed during unfolding. A shift in Tm to a higher temperature indicates that the inhibitor has bound to and stabilized the protein.[10][11][12]
Experimental Protocol: [11][12]
-
Reagent Preparation:
-
Prepare a buffer containing purified KRAS G12C protein and a fluorescent dye (e.g., SYPRO Orange).
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Procedure (PCR plate format):
-
Add the KRAS G12C/dye mixture to each well of a PCR plate.
-
Add the test inhibitor or vehicle.
-
Seal the plate.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve program, gradually increasing the temperature and measuring fluorescence at each step.
-
The Tm is the temperature at which the fluorescence is at its maximum rate of change.
-
Quantitative Data from Biochemical Assays
| Inhibitor | Assay Type | Target | IC50 / Kd | Reference |
| ARS-1620 | Nucleotide Exchange | KRAS G12C | ~10 µM | [2] |
| AMG-510 (Sotorasib) | Nucleotide Exchange | KRAS G12C | ~2.5 nM | [2] |
| MRTX849 (Adagrasib) | Thermal Shift | KRAS G12C | - | [11] |
| BI-2852 | Thermal Shift | KRAS WT | IC50 2.8 µM | [10] |
| ARS-853 | Thermal Shift | KRAS G12C | IC50 1.1 µM | [10] |
| ARS-1620 | Thermal Shift | KRAS G12C | IC50 0.21 µM | [10] |
Cell-Based Assays
Cell-based assays are crucial for evaluating the activity of KRAS G12C inhibitors in a more physiologically relevant context. These assays assess the inhibitor's ability to engage the target within cells, inhibit downstream signaling, and affect cell viability.
Cell Viability / Proliferation Assay
Principle: These assays measure the effect of the inhibitor on the growth and survival of cancer cell lines harboring the KRAS G12C mutation. A common method is the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells. A reduction in the luminescent signal indicates decreased cell viability.
Experimental Protocol:
-
Cell Culture:
-
Culture KRAS G12C mutant cancer cells (e.g., NCI-H358) in appropriate media.
-
-
Assay Procedure (96- or 384-well plate format):
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test inhibitor or vehicle.
-
Incubate for a specified period (e.g., 72 hours).
-
Add CellTiter-Glo® reagent to each well.
-
Incubate for a short period to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to vehicle-treated controls and determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is an extension of the biochemical TSA to the cellular environment. It measures the thermal stabilization of the target protein within intact cells upon inhibitor binding. After heating the cells, the amount of soluble, non-aggregated protein is quantified, typically by Western blotting or high-throughput methods like reverse-phase protein arrays (RPPA).[13][14][15]
Experimental Protocol (Western Blot Readout): [14]
-
Cell Treatment:
-
Treat cultured KRAS G12C cells with the test inhibitor or vehicle for a specified time (e.g., 1 hour).
-
Harvest the cells.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures for a short duration (e.g., 3 minutes).
-
Cool the tubes on ice.
-
-
Lysis and Protein Quantification:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction (containing non-aggregated protein) from the precipitated aggregated protein by centrifugation.
-
Quantify the amount of soluble KRAS G12C in the supernatant by Western blotting using a specific antibody.
-
CETSA Workflow
Caption: A typical workflow for a Cellular Thermal Shift Assay (CETSA).
Downstream Signaling Pathway Analysis (pERK Levels)
Principle: Active KRAS G12C signals through the MAPK pathway, leading to the phosphorylation of downstream kinases, including MEK and ERK. A key readout of KRAS G12C inhibition is the reduction in phosphorylated ERK (pERK) levels. This can be measured by various immunoassays, such as Western blotting, ELISA, or homogeneous assays like AlphaLISA or HTRF.[16][17]
Experimental Protocol (AlphaLISA for pERK): [16]
-
Cell Treatment:
-
Seed KRAS G12C mutant cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the test inhibitor for a specified time (e.g., 1.5 hours).
-
-
Lysis and Assay:
-
Lyse the cells according to the assay kit manufacturer's protocol.
-
Transfer the lysate to an assay plate.
-
Follow the AlphaLISA protocol, which typically involves the addition of acceptor beads conjugated to an anti-pERK antibody and donor beads that bind to a total ERK antibody.
-
-
Data Acquisition:
-
Read the AlphaLISA signal.
-
Normalize the pERK signal to the total ERK signal.
-
Quantitative Data from Cell-Based Assays
| Inhibitor | Assay Type | Cell Line | IC50 | Reference |
| AMG-510 (Sotorasib) | pERK AlphaLISA | NCI-H358 (KRAS G12C) | Potent Inhibition | [16] |
| ARS-1620 | pERK AlphaLISA | NCI-H358 (KRAS G12C) | Potent Inhibition | [16] |
| MRTX1133 | pERK AlphaLISA | MIA-PaCa-2 (KRAS G12D) | IC50 ~0.2 µM | [16] |
| MRTX849 | Target Engagement (CETSA) | KRAS G12C cell line | High Affinity | [13] |
| AMG-510 | Target Engagement (CETSA) | KRAS G12C cell line | High Affinity | [13] |
Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize assay conditions based on their specific experimental setup, reagents, and instrumentation. Always refer to the manufacturer's instructions for commercial assay kits.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. aurorabiolabs.com [aurorabiolabs.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. revvity.com [revvity.com]
- 9. revvity.com [revvity.com]
- 10. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Screening KRAS G12C-RAF1 Interaction Inhibitors using BBO-8956
Audience: Researchers, scientists, and drug development professionals.
Introduction
The interaction between the KRAS protein, a frequently mutated oncogene in human cancers, and its downstream effector RAF1 is a critical node in the RAS/MAPK signaling pathway.[1][2][3][4] Dysregulation of this pathway due to mutations in KRAS, such as the G12C mutation, leads to constitutive signaling and uncontrolled cell proliferation.[1][5] Therefore, inhibiting the KRAS-RAF1 protein-protein interaction (PPI) is a key therapeutic strategy. This application note describes a robust and sensitive Homogeneous Time-Resolved Fluorescence (HTRF) assay for identifying and characterizing inhibitors of the KRAS G12C-RAF1 interaction, using the well-characterized covalent inhibitor BBO-8956 as a reference compound.
HTRF technology combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection, providing a homogenous, no-wash assay format with high sensitivity and low background interference.[6][7][8][9] In this assay, the proximity of a donor fluorophore (typically a lanthanide cryptate) and an acceptor fluorophore, each conjugated to one of the interacting proteins, results in a FRET signal that is directly proportional to the extent of the protein-protein interaction.[6][7][10]
Signaling Pathway
The RAS/RAF/MEK/ERK signaling cascade is a pivotal pathway that regulates cell growth, differentiation, and survival. Upon activation by upstream signals, KRAS binds to GTP and undergoes a conformational change, allowing it to interact with and activate RAF kinases.[11] This initiates a phosphorylation cascade that ultimately leads to the activation of transcription factors involved in cell proliferation. The inhibitor BBO-8956 covalently binds to the G12C mutant of KRAS, locking it in an inactive conformation and preventing its interaction with RAF1, thereby inhibiting downstream signaling.[1][11][12]
Caption: KRAS-RAF1 signaling pathway and the inhibitory action of BBO-8956.
Experimental Protocols
Materials and Reagents
-
Proteins:
-
His-tagged human KRAS G12C (GTP-loaded)
-
GST-tagged human RAF1 (RBD: Ras-Binding Domain)
-
-
HTRF Reagents:
-
Anti-His antibody labeled with Terbium cryptate (donor)
-
Anti-GST antibody labeled with d2 (acceptor)
-
-
Compound:
-
BBO-8956 (or other test compounds) dissolved in DMSO
-
-
Buffer:
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 0.1% BSA, 0.05% Tween-20
-
-
Microplates:
-
384-well low-volume white plates
-
Experimental Workflow
The experimental workflow consists of dispensing the reagents and test compounds into a microplate, incubating to allow for the protein-protein interaction and inhibitor binding, and finally reading the HTRF signal.
Caption: A streamlined workflow for the KRAS-RAF1 HTRF assay.
Detailed Assay Protocol
-
Compound Plating:
-
Prepare a serial dilution of BBO-8956 (or test compounds) in 100% DMSO.
-
Dispense 1 µL of the compound dilutions into the wells of a 384-well plate. For control wells, dispense 1 µL of DMSO.
-
-
Protein and Reagent Preparation:
-
Prepare a working solution of His-KRAS G12C (GTP-loaded) in assay buffer.
-
Prepare a working solution of GST-RAF1 (RBD) in assay buffer.
-
Prepare a working solution of the HTRF detection reagents (Anti-His-Tb and Anti-GST-d2) in assay buffer. The final concentrations of all reagents need to be optimized.
-
-
Assay Procedure:
-
Add 10 µL of the His-KRAS G12C working solution to each well.
-
Add 10 µL of the GST-RAF1 (RBD) working solution to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for the protein-protein interaction to reach equilibrium.
-
Add 10 µL of the HTRF detection reagent mix to each well.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Read the fluorescence at 620 nm (donor emission) and 665 nm (acceptor emission) using an HTRF-compatible plate reader after a 60 µs delay.
-
Data Analysis
-
HTRF Ratio Calculation: The HTRF ratio is calculated for each well using the following formula:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Percentage Inhibition Calculation: The percentage of inhibition is calculated as follows:
-
% Inhibition = 100 * (1 - (Ratio_sample - Ratio_background) / (Ratio_max_signal - Ratio_background)))
-
Ratio_sample: HTRF ratio in the presence of the test compound.
-
Ratio_background: HTRF ratio of the negative control (e.g., no KRAS or no RAF1).
-
Ratio_max_signal: HTRF ratio of the positive control (DMSO vehicle).
-
-
-
IC50 Determination: The IC50 value (the concentration of inhibitor that produces 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Data Presentation
Table 1: Inhibitory Activity of BBO-8956 on KRAS G12C-RAF1 Interaction
| Compound | Target | Assay Condition | IC50 (nM) |
| BBO-8956 | KRAS G12C | KRAS G12C-GppNHp | 57[1][13] |
| BBO-8956 | KRAS G12C | KRAS G12C-GTP | 411[1][13] |
Note: The difference in IC50 values may be attributed to the use of the non-hydrolyzable GTP analog GppNHp versus the natural GTP, which can influence the conformational state of KRAS.[1][11]
Conclusion
This application note provides a detailed protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) assay to screen for and characterize inhibitors of the KRAS G12C-RAF1 interaction. The assay is robust, sensitive, and suitable for high-throughput screening. The provided data for the reference compound BBO-8956 demonstrates the utility of this assay in quantifying the potency of KRAS inhibitors. This methodology can be readily adapted for the evaluation of other potential inhibitors targeting this critical cancer-related protein-protein interaction.
References
- 1. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS interaction with RAF1 RAS-binding domain and cysteine-rich domain provides insights into RAS-mediated RAF activation [ideas.repec.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. RAS Initiative partnership identifies novel therapeutic, improves predominant drug discovery model | Frederick National Laboratory [frederick.cancer.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BBO-8956 | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
Application Note and Protocol: MALDI-TOF MS for Monitoring Covalent Modification of KRAS G12C by BBO-8956
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2] The KRAS G12C mutation, where glycine at codon 12 is substituted with cysteine, has become a key target for therapeutic intervention.[2][3][4] This mutation introduces a reactive cysteine residue that can be targeted by covalent inhibitors.[5] These inhibitors form an irreversible bond with the cysteine, locking the KRAS protein in an inactive state and blocking downstream signaling pathways that drive tumor growth.[3][4]
BBO-8956 is a novel, first-in-class covalent inhibitor that has shown efficacy against both the GDP- and GTP-bound forms of KRAS G12C.[6] Characterizing the covalent modification of KRAS G12C by BBO-8956 is crucial for understanding its mechanism of action and optimizing its therapeutic potential. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful, high-throughput technique well-suited for this purpose.[7][8] It allows for the rapid and accurate determination of protein mass, enabling the detection of the mass shift that occurs upon covalent binding of an inhibitor.[9] This application note provides a detailed protocol for using MALDI-TOF MS to monitor the covalent modification of recombinant KRAS G12C by BBO-8956.
KRAS G12C Signaling Pathway
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[2] In its active state, KRAS promotes cell proliferation, survival, and differentiation through downstream effector pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[4][10] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and uncontrolled downstream signaling, which contributes to tumorigenesis.[4] Covalent inhibitors like BBO-8956 bind to the mutant cysteine, locking KRAS G12C in an inactive conformation and inhibiting these oncogenic signaling cascades.[3]
Figure 1. Simplified KRAS G12C signaling pathway and the inhibitory action of BBO-8956.
Experimental Principles
This protocol utilizes MALDI-TOF MS to measure the intact mass of the KRAS G12C protein before and after incubation with the covalent inhibitor BBO-8956. The covalent binding of BBO-8956 to the cysteine-12 residue of KRAS G12C results in a specific increase in the protein's molecular weight. This mass shift is equal to the molecular weight of the inhibitor. By comparing the mass spectra of the unmodified (apo) protein and the inhibitor-treated protein, the extent of covalent modification can be determined. The relative intensities of the peaks corresponding to the apo and modified protein allow for the quantification of the percentage of KRAS G12C that has been covalently modified.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| Recombinant Human KRAS G12C Protein | Commercially Available | e.g., Thermo Fisher, Abcam |
| BBO-8956 | Synthesized in-house or custom | N/A |
| Sinapinic Acid (SA) Matrix | Sigma-Aldrich | M5388 |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | Sigma-Aldrich | C2020 |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | A998 |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | T6508 |
| Ultrapure Water | Millipore | Milli-Q System |
| Assay Buffer (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 5 mM MgCl2) | Prepared in-house | N/A |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| ZipTip® C4 Pipette Tips | Millipore | ZTC04S096 |
| MALDI Target Plate (e.g., 384-well) | Bruker Daltonics | 8280784 |
Experimental Workflow
The overall workflow consists of incubating KRAS G12C with BBO-8956, preparing the sample for MALDI-TOF MS analysis, acquiring the mass spectra, and analyzing the data to determine the extent of covalent modification.
Figure 2. Overall experimental workflow for MALDI-TOF MS analysis of KRAS G12C modification.
Detailed Experimental Protocols
Protocol 1: Covalent Modification of KRAS G12C with BBO-8956
-
Prepare KRAS G12C Stock Solution: Reconstitute lyophilized recombinant KRAS G12C protein in assay buffer to a final concentration of 1 mg/mL (approximately 50 µM). Aliquot and store at -80°C.
-
Prepare BBO-8956 Stock Solution: Dissolve BBO-8956 in 100% DMSO to create a 10 mM stock solution.
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the KRAS G12C stock solution with assay buffer to a final concentration of 10 µM.
-
Add BBO-8956 from the stock solution to the diluted protein to achieve the desired final concentration (e.g., 10 µM for a 1:1 molar ratio, or a range of concentrations for dose-response experiments). The final DMSO concentration should not exceed 1-2%.
-
Prepare a control reaction with an equivalent volume of DMSO instead of the inhibitor solution.
-
-
Incubation: Incubate the reaction mixtures at room temperature or 37°C for a specified time (e.g., 1-2 hours). Time-course experiments can be performed by taking aliquots at different time points.
-
Quench Reaction (Optional): The reaction can be stopped by adding a reducing agent like DTT or by immediate sample preparation for MS analysis. For routine analysis, quenching may not be necessary before desalting.
Protocol 2: Sample Preparation for MALDI-TOF MS
Note: Due to the presence of salts and buffers in the reaction mixture, a desalting step is critical for obtaining high-quality MALDI-TOF MS data.[11]
-
Prepare Matrix Solution:
-
For intact protein analysis, prepare a saturated solution of Sinapinic Acid (SA) in a solvent mixture of 50% Acetonitrile (ACN) and 0.1% Trifluoroacetic Acid (TFA) in water.[11]
-
Vortex the solution vigorously and centrifuge to pellet any undissolved matrix. Use the supernatant for spotting.
-
-
Desalting with ZipTip® C4:
-
Wet the ZipTip® C4 tip by aspirating and dispensing 10 µL of 100% ACN three times.
-
Equilibrate the tip by aspirating and dispensing 10 µL of 0.1% TFA in water three times.
-
Load the protein sample (typically 1-10 µL from the reaction mixture) onto the tip by aspirating and dispensing slowly for 10-15 cycles.
-
Wash the tip by aspirating and dispensing 10 µL of 0.1% TFA in water three times to remove salts and buffers.
-
Elute the protein directly onto the MALDI target plate by dispensing 1 µL of the SA matrix solution through the ZipTip®.
-
Protocol 3: MALDI-TOF MS Data Acquisition
-
Sample Spotting (if not using direct elution):
-
Instrument Setup:
-
Use a MALDI-TOF mass spectrometer (e.g., Bruker ultrafleXtreme) calibrated for high mass range using a suitable protein standard mixture.
-
Operate the instrument in positive ion, linear mode for intact protein analysis.
-
-
Data Acquisition:
-
Load the target plate into the instrument.
-
Acquire mass spectra from m/z 10,000 to 30,000.
-
Average a sufficient number of laser shots (e.g., 500-1000) from different positions within the sample spot to obtain a high-quality spectrum.
-
Data Analysis and Presentation
-
Determine Mass Shift:
-
Process the raw spectra using the instrument's software (e.g., Bruker flexAnalysis).
-
Identify the peak corresponding to the unmodified KRAS G12C protein in the control (DMSO) spectrum.
-
Identify the peaks for the unmodified and BBO-8956-modified KRAS G12C in the reaction spectrum.
-
Calculate the mass difference between the modified and unmodified peaks. This should correspond to the molecular weight of BBO-8956.
-
-
Calculate Percentage of Modification:
-
The percentage of modification can be estimated by comparing the peak intensities (I) of the modified (adduct) and unmodified (apo) protein.
-
% Modification = [ I(adduct) / (I(apo) + I(adduct)) ] * 100
-
Expected Results
The expected molecular weight of recombinant KRAS G12C (residues 1-185) is approximately 21 kDa. Upon covalent modification with BBO-8956 (hypothetical MW = 450.5 Da), a new peak will appear at a mass of [MW(KRAS) + 450.5] Da.
Quantitative Data Summary
The following table summarizes hypothetical data from a time-course experiment.
| Time Point (min) | Apo KRAS G12C (Intensity) | BBO-8956 Adduct (Intensity) | % Modification |
| 0 | 98,500 | 0 | 0% |
| 5 | 24,600 | 73,800 | 75%[6] |
| 15 | 9,900 | 89,100 | 90% |
| 30 | < 1,000 | 99,500 | >99%[6] |
| 60 | Not Detected | 102,000 | 100% |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No protein signal or very low intensity | - Insufficient desalting (salt/buffer suppression) - Low protein concentration - Poor co-crystallization with matrix | - Repeat desalting step carefully with ZipTip® - Concentrate the protein sample - Try a different matrix (e.g., DHB) or spotting technique (e.g., dried droplet) |
| Broad peaks, low resolution | - High salt/detergent concentration - Instrument calibration issue - Heterogeneous sample (e.g., multiple modifications) | - Ensure thorough washing during the ZipTip® step - Recalibrate the mass spectrometer in the appropriate mass range - Check protein purity by SDS-PAGE |
| No peak shift observed after incubation | - Inactive inhibitor compound - Incorrect reaction conditions (pH, temperature) - Protein is not the G12C mutant | - Verify the integrity and activity of BBO-8956 - Optimize reaction buffer and incubation time/temperature - Confirm the identity of the protein using peptide mass fingerprinting |
| Observed mass shift does not match inhibitor MW | - Unintended modification (e.g., oxidation) - Inhibitor decomposition - Incorrect molecular weight for the inhibitor | - Run a control without the inhibitor to check for other modifications - Analyze the inhibitor by LC-MS to confirm its mass and purity - Double-check the calculated MW of BBO-8956 |
Conclusion
MALDI-TOF MS offers a rapid, sensitive, and high-throughput method for characterizing the covalent modification of KRAS G12C by inhibitors like BBO-8956.[7][8] The protocol described here provides a robust framework for confirming covalent binding, determining the extent of modification, and performing kinetic or dose-response studies. This assay is an invaluable tool in the preclinical development and characterization of novel covalent KRAS G12C inhibitors, aiding in the selection of promising drug candidates for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MALDI-TOF Mass Spectrometry-Based Assay for Measuring Covalent Target Engagement of KRAS G12C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MALDI-TOF Mass Spectrometry-Based Assay for Measuring Covalent Target Engagement of KRAS G12C Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 12. Virtual Labs [pe-iitb.vlabs.ac.in]
Application Notes and Protocols: Assessing the Efficacy of BBO-8956 in NCI-H358 Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental framework for evaluating the efficacy of BBO-8956, a novel covalent inhibitor of KRAS G12C, in the NCI-H358 non-small cell lung cancer (NSCLC) cell line. The protocols herein describe methods to assess the impact of BBO-8956 on cell viability, colony formation, cell migration, and the modulation of downstream signaling pathways.
Introduction
BBO-8956 is a first-in-class small molecule inhibitor that covalently targets the KRAS G12C mutant protein, which is a key driver in many cancers, including a subset of NSCLCs.[1][2][3] Unlike other inhibitors that primarily target the inactive GDP-bound state, BBO-8956 is effective against both the inactive (GDP-bound) and active (GTP-bound) conformations of KRAS G12C.[1][2] Its mechanism of action involves inducing an inactive conformation of KRAS G12C, thereby disrupting its interaction with downstream effector proteins and inhibiting oncogenic signaling.[1]
The NCI-H358 cell line is a well-characterized human NSCLC line that harbors the KRAS G12C mutation and a homozygous deletion of the p53 tumor suppressor gene.[4][5][6][7] These genetic features make it an ideal in vitro model system for assessing the efficacy of KRAS G12C-targeted therapies like BBO-8956.[6]
These application notes provide a suite of standardized protocols to quantitatively assess the anti-cancer effects of BBO-8956 on NCI-H358 cells.
Experimental Overview
The overall workflow for assessing the efficacy of BBO-8956 in NCI-H358 cells is as follows:
Caption: Experimental workflow for BBO-8956 efficacy testing.
Materials and Reagents
-
Cell Line: NCI-H358 (ATCC® CRL-5807™)
-
Culture Medium: RPMI-1640 Medium
-
Supplements: 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% Penicillin-Streptomycin
-
Compound: BBO-8956 (dissolved in DMSO to a stock concentration of 10 mM)
-
Reagents for Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Crystal Violet
-
Matrigel (for invasion assays, optional)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT, anti-KRAS G12C, anti-GAPDH or anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Experimental Protocols
NCI-H358 Cell Culture
-
Culture NCI-H358 cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[5]
-
Subculture cells when they reach 70-80% confluency. Use 0.25% Trypsin-EDTA to detach the cells.[5]
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[8][9]
-
Seed NCI-H358 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of BBO-8956 in culture medium. The final concentrations should range from 0.01 µM to 10 µM. Include a DMSO vehicle control.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of BBO-8956 or vehicle control to the respective wells.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Colony Formation Assay (Clonogenic Assay)
This assay assesses the ability of a single cell to proliferate and form a colony, which is a measure of long-term cell survival.[10][11]
-
Seed NCI-H358 cells in 6-well plates at a low density (e.g., 500 cells per well).
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of BBO-8956 (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 3-4 days.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with 4% paraformaldehyde or methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment group.
Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of BBO-8956 on the migratory capacity of NCI-H358 cells.[12][13]
-
Use Transwell inserts with an 8 µm pore size membrane.
-
If assessing invasion, coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.[12][13]
-
Pre-treat NCI-H358 cells with different concentrations of BBO-8956 or a vehicle control for 24 hours.
-
Harvest the cells and resuspend them in serum-free medium at a density of 1 x 10⁵ cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to dry.
-
Count the number of migrated cells in several random fields under a microscope.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins in the KRAS signaling pathway.[14][15]
-
Seed NCI-H358 cells in 6-well plates and grow them to 70-80% confluency.
-
Treat the cells with various concentrations of BBO-8956 or a vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, ERK, p-AKT, AKT, and a loading control (GAPDH or β-actin) overnight at 4°C.[16]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Data Presentation
Table 1: Effect of BBO-8956 on NCI-H358 Cell Viability
| BBO-8956 Conc. (µM) | % Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle) | 100 ± 5.2 | \multirow{6}{*}{[Calculated Value]} |
| 0.01 | 95.3 ± 4.8 | |
| 0.1 | 78.1 ± 6.1 | |
| 1 | 52.4 ± 3.9 | |
| 5 | 21.7 ± 2.5 | |
| 10 | 8.9 ± 1.8 |
Table 2: Effect of BBO-8956 on NCI-H358 Colony Formation
| BBO-8956 Conc. (µM) | Plating Efficiency (%) | Surviving Fraction |
| 0 (Vehicle) | [Value] ± [SD] | 1.00 |
| 0.1 | [Value] ± [SD] | [Calculated Value] |
| 1 | [Value] ± [SD] | [Calculated Value] |
| 10 | [Value] ± [SD] | [Calculated Value] |
Table 3: Effect of BBO-8956 on NCI-H358 Cell Migration
| BBO-8956 Conc. (µM) | Migrated Cells per Field (Mean ± SD) | % Inhibition of Migration |
| 0 (Vehicle) | [Value] ± [SD] | 0 |
| 0.1 | [Value] ± [SD] | [Calculated Value] |
| 1 | [Value] ± [SD] | [Calculated Value] |
| 10 | [Value] ± [SD] | [Calculated Value] |
Visualization of Signaling Pathway
The following diagram illustrates the KRAS signaling pathway and the proposed point of inhibition by BBO-8956.
Caption: KRAS signaling pathway and BBO-8956 inhibition point.
References
- 1. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RAS Initiative partnership identifies novel therapeutic, improves predominant drug discovery model | Frederick National Laboratory [frederick.cancer.gov]
- 4. NCI-H358 Cells [cytion.com]
- 5. NCI-H358. Culture Collections [culturecollections.org.uk]
- 6. cyagen.com [cyagen.com]
- 7. DepMap Cell Line Summary [depmap.org]
- 8. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 13. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 14. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Testing KRAS G12C Inhibitor 56 in MiaPaCa-2 Cells
Abstract
This document provides a comprehensive protocol for evaluating the efficacy and mechanism of action of "KRAS G12C Inhibitor 56" (hereafter referred to as Inhibitor 56), a putative targeted therapeutic, in the MiaPaCa-2 pancreatic adenocarcinoma cell line. This cell line is an established model for studying KRAS-driven cancers as it harbors a homozygous KRAS G12C mutation.[1][2][3] The protocols herein detail cell culture, cell viability assays to determine potency (IC50), Western blot analysis to confirm target engagement and pathway modulation, and apoptosis assays to assess the mechanism of cell death. Data presentation guidelines and visualizations are included to facilitate robust and reproducible research.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly lethal malignancy, with activating mutations in the KRAS oncogene present in over 90% of cases.[4][5] These mutations lock the KRAS protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways that promote uncontrolled cell proliferation and survival, such as the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways.[5][6][7]
Historically, KRAS has been considered "undruggable" due to the high affinity of its GTP-binding pocket and the smooth protein surface.[7] However, the discovery of a druggable pocket in the switch-II region of the KRAS G12C mutant protein has led to the development of specific covalent inhibitors.[5][8] These inhibitors work by binding to the mutant cysteine residue, locking the KRAS G12C protein in its inactive, GDP-bound state.[8]
The MiaPaCa-2 cell line, derived from a human pancreatic carcinoma, possesses a homozygous KRAS G12C mutation, making it an ideal in vitro model for testing the efficacy of G12C-specific inhibitors.[1][2] This protocol outlines a series of experiments to characterize the activity of Inhibitor 56 in MiaPaCa-2 cells.
KRAS G12C Signaling Pathway
The diagram below illustrates the central role of KRAS G12C in activating downstream pro-survival pathways and the point of intervention for Inhibitor 56.
References
- 1. MIA PaCa-2 and PANC-1 – pancreas ductal adenocarcinoma cell lines with neuroendocrine differentiation and somatostatin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DepMap Cell Line Summary [depmap.org]
- 4. KRAS Mutations and Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 5. Targeting KRAS in pancreatic cancer: new drugs on the horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pancreatic.org [pancreatic.org]
- 7. Frontiers | Targeting KRAS mutations in pancreatic cancer: opportunities for future strategies [frontiersin.org]
- 8. What are KRAS G12C inhibitors and how do they work? [synapse.patsnap.com]
Application of BBO-8956 in KRAS G12C Mutant Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, where glycine is replaced by cysteine (G12C), has been a focal point for targeted therapy development. BBO-8956 is a novel, potent, and covalent inhibitor that targets the KRAS G12C mutant protein. Uniquely, it is effective against both the inactive GDP-bound and the active GTP-bound states of KRAS G12C.[1][2] This dual-targeting mechanism offers the potential for more profound and sustained inhibition of oncogenic signaling.[3][4] BBO-8956 and its close analog, BBO-8520, have demonstrated significant anti-tumor activity in preclinical xenograft models harboring the KRAS G12C mutation.[5][6][7] This document provides detailed application notes and protocols for the use of BBO-8956 in KRAS G12C mutant xenograft models, based on available preclinical data for its analog BBO-8520.
Mechanism of Action
BBO-8956 covalently binds to the Switch II pocket of both GDP-bound (inactive "OFF" state) and GTP-bound (active "ON" state) KRAS G12C.[8] This binding locks the protein in an inactive conformation, thereby preventing its interaction with downstream effectors such as RAF1.[2][9] By inhibiting both states, BBO-8956 can overcome adaptive resistance mechanisms that limit the efficacy of inhibitors targeting only the GDP-bound state.[3][7] The inhibition of KRAS G12C leads to the suppression of the downstream MAPK signaling pathway, as evidenced by the reduction of phosphorylated ERK (pERK).[5][10]
Data Presentation
The following tables summarize the quantitative data from preclinical studies of the BBO-8956 analog, BBO-8520.
Table 1: In Vitro Activity of BBO-8520 Against KRAS G12C
| Parameter | KRAS G12C State | Value | Reference |
| kinact/Ki (M-1s-1) | GTP-bound (ON) | 20,000 | [11] |
| GDP-bound (OFF) | 2,743,000 | [11] | |
| IC50 (RAF1 Interaction) | KRAS G12C-GppNHp | 57 nM | [5] |
| KRAS G12C-GTP | 411 nM | [5] |
Table 2: In Vivo Efficacy of BBO-8520 in KRAS G12C Xenograft Models
| Cell Line | Model Type | Treatment | Dosing | Tumor Growth Inhibition/Regression | Reference |
| MIA PaCa-2 | Matrigel Plug | BBO-8520 (single dose) | 3 mg/kg (oral) | 46% pERK inhibition | [6] |
| 10 mg/kg (oral) | 73% pERK inhibition | [6] | |||
| 30 mg/kg (oral) | 92% pERK inhibition | [6] | |||
| MIA PaCa-2 | Cell-Derived Xenograft (CDX) | BBO-8520 (28 days) | 0.3 mg/kg (oral, QD) | 20% tumor volume reduction | [11] |
| 1 mg/kg (oral, QD) | 71% tumor volume reduction | [11] | |||
| 3 mg/kg (oral, QD) | 19% mean tumor regression | [11] | |||
| 10 mg/kg (oral, QD) | 100% mean tumor regression | [11] | |||
| NCI-H358 | Cell-Derived Xenograft (CDX) | BBO-8520 (28 days) | 0.3, 1, 3, or 10 mg/kg (oral, QD) | Dose-dependent tumor growth inhibition | [12] |
Experimental Protocols
The following are detailed protocols for establishing and utilizing KRAS G12C mutant xenograft models to evaluate the efficacy of BBO-8956. These protocols are based on standard methodologies and specific data available for the analog BBO-8520.
Cell Line Culture
Cell Lines:
-
MIA PaCa-2: Human pancreatic carcinoma, KRAS G12C mutant.
-
NCI-H358: Human non-small cell lung adenocarcinoma, KRAS G12C mutant.
Culture Media:
-
MIA PaCa-2: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2.5% horse serum.
-
NCI-H358: RPMI-1640 medium supplemented with 10% FBS.
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Routinely check for mycoplasma contamination.
Subcutaneous Xenograft Model Establishment
Materials:
-
MIA PaCa-2 or NCI-H358 cells
-
Athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, 6-8 weeks old[13]
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
1 mL syringes with 27-gauge needles
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture the selected KRAS G12C mutant cell line to ~80-90% confluency.
-
Harvest the cells using trypsin-EDTA and wash with sterile PBS.
-
Count the cells and assess viability (should be >95%).
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.[14] Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[14]
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[13]
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[13]
-
Prepare BBO-8956 in an appropriate vehicle for oral administration.
-
Administer BBO-8956 orally once daily (QD) at the desired dose (e.g., 0.3, 1, 3, 10 mg/kg).[11] The control group should receive the vehicle only.
-
Continue treatment for the specified duration (e.g., 28 days).[11]
-
Monitor animal body weight and general health throughout the study.
-
Pharmacodynamic (PD) Analysis
Objective: To assess the in vivo target engagement and downstream pathway inhibition by BBO-8956.
Procedure:
-
Establish xenograft tumors as described above.
-
Administer a single oral dose of BBO-8956 or vehicle.
-
At various time points post-dosing (e.g., 2, 6, 24 hours), euthanize a subset of mice from each group.
-
Excise the tumors and snap-freeze them in liquid nitrogen or fix them in formalin.
-
For frozen samples, prepare tumor lysates and perform Western blotting to analyze the levels of total ERK and phosphorylated ERK (pERK). A reduction in the pERK/ERK ratio indicates target engagement.
-
For formalin-fixed, paraffin-embedded (FFPE) samples, perform immunohistochemistry (IHC) to assess pERK levels within the tumor tissue.
Logical Relationships in BBO-8956 Application
Conclusion
BBO-8956 represents a promising therapeutic agent for cancers driven by the KRAS G12C mutation. Its unique dual-inhibitory mechanism targeting both the active and inactive states of the oncoprotein may lead to improved and more durable clinical responses. The protocols outlined in this document provide a framework for researchers to effectively evaluate the in vivo efficacy and pharmacodynamic effects of BBO-8956 in relevant preclinical xenograft models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to support further drug development.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 3. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of motesanib alone and in combination with cisplatin or docetaxel in multiple human non–small-cell lung cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bbotx.com [bbotx.com]
- 6. cyagen.com [cyagen.com]
- 7. Discovery of BBO-8520, a First-In-Class Direct and Covalent Dual Inhibitor of GTP-Bound (ON) and GDP-Bound (OFF) KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 9. Promising xenograft animal model recapitulating the features of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cell-line-derived subcutaneous tumor model in preclinical cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. bridgebiooncology.com [bridgebiooncology.com]
- 13. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 14. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]
Application Notes & Protocols: Measuring the Binding Kinetics of BBO-8956 to KRAS G12C
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, which results in a glycine-to-cysteine substitution at codon 12, locks the protein in a constitutively active, GTP-bound state, leading to dysregulated cell signaling and tumor growth.[1] BBO-8956 is a novel, first-in-class covalent inhibitor that uniquely targets both the inactive GDP-bound ("OFF") and the active GTP-bound ("ON") conformations of KRAS G12C.[2] This dual-targeting mechanism offers the potential for more comprehensive and durable target engagement compared to inhibitors that only bind the inactive state.[3]
Characterizing the binding kinetics of BBO-8956 to both nucleotide-bound states of KRAS G12C is critical for understanding its mechanism of action and optimizing its therapeutic potential. These application notes provide detailed protocols for measuring the binding affinity, kinetics, and thermodynamics of the BBO-8956 and KRAS G12C interaction using three standard biophysical techniques: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).
KRAS G12C Signaling Pathway
KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis. The G12C mutation impairs GAP-mediated hydrolysis, causing an accumulation of active KRAS G12C-GTP.[1] The active protein then engages with downstream effector proteins, primarily activating the MAPK (RAF-MEK-ERK) and PI3K-AKT signaling pathways, which drive cell proliferation, survival, and differentiation.[4][5] BBO-8956 covalently binds to the mutant cysteine-12 in both the GDP and GTP-bound states, locking the protein in an inactive conformation and preventing downstream signaling.[2][6]
Caption: KRAS G12C signaling pathway and point of inhibition by BBO-8956.
Experimental Protocols
Protein Preparation
Recombinant human KRAS G12C (residues 1-169 or similar construct) must be expressed and purified. To study the interaction with both states, the protein needs to be loaded with either a non-hydrolyzable GTP analog (like GMP-PNP or GTPγS) for the "ON" state or with GDP for the "OFF" state.
-
Expression and Purification: Express KRAS G12C in E. coli and purify using affinity (e.g., Ni-NTA for His-tagged protein) and size-exclusion chromatography.[7]
-
Nucleotide Loading (GDP): Incubate the purified protein with a 10-fold molar excess of GDP in the presence of 5-10 mM EDTA at room temperature for 2-4 hours to facilitate nucleotide exchange. Stop the reaction by adding a 20-fold molar excess of MgCl₂ over EDTA. Remove excess nucleotide via dialysis or a desalting column.
-
Nucleotide Loading (GTP Analog): Follow the same procedure as for GDP, but use a non-hydrolyzable GTP analog (e.g., GMP-PNP). This is crucial as wild-type KRAS has intrinsic hydrolysis activity.
Protocol 1: Surface Plasmon Resonance (SPR)
SPR measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[8] This technique can determine the association rate constant (kₐ or kₒₙ), dissociation rate constant (kₔ or kₒբբ), and the equilibrium dissociation constant (Kₔ). For covalent inhibitors, SPR can characterize both the initial non-covalent binding (Kᵢ) and the rate of covalent modification (kᵢₙₐ꜀ₜ).[9]
Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.
Methodology:
-
Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).[10]
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11]
-
Immobilize GDP- or GMP-PNP-loaded KRAS G12C to the surface via amine coupling in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5-5.5) to a target density of 2000-4000 Response Units (RU).
-
Deactivate remaining active esters with an injection of ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.
-
-
Binding Analysis (Multi-Cycle Kinetics):
-
Prepare a dilution series of BBO-8956 in a suitable running buffer (e.g., PBS or HEPES-buffered saline with 0.05% Tween-20 and 1-2% DMSO). Concentrations should bracket the expected Kₔ.
-
Inject each concentration of BBO-8956 over the KRAS G12C and reference surfaces for a set association time (e.g., 120-300 seconds), followed by a dissociation phase with running buffer alone (e.g., 300-600 seconds).[7]
-
Due to the covalent nature of the interaction, the surface cannot be regenerated. Therefore, a fresh protein surface is required for each BBO-8956 concentration, or a single-cycle kinetics approach may be considered on a single surface.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the sensorgrams to a suitable binding model. For covalent inhibitors, a "two-state reaction" model is often appropriate, which models the initial reversible binding followed by the irreversible covalent modification.[9]
-
This analysis will yield kinetic parameters kₐ₁, kₔ₁, and kₐ₂ (corresponding to kᵢₙₐ꜀ₜ), from which the initial affinity (Kᵢ = kₔ₁/kₐ₁) and the overall potency (kᵢₙₐ꜀ₜ/Kᵢ) can be calculated.
-
Protocol 2: Bio-Layer Interferometry (BLI)
BLI is another label-free optical technique that measures biomolecular interactions in real-time.[12] It uses disposable fiber-optic biosensors that are "dipped" into samples in a 96-well plate format, making it well-suited for higher throughput analysis.[13]
Methodology:
-
Biosensor Preparation and Protein Loading:
-
Select appropriate biosensors (e.g., Streptavidin (SA) biosensors if using biotinylated KRAS G12C, or Amine Reactive (AR2G) for direct covalent immobilization).
-
Pre-hydrate the biosensors in running buffer (e.g., PBS, 0.02% Tween-20, 0.1% BSA).
-
Immobilize biotinylated KRAS G12C (GDP- or GMP-PNP-loaded) onto SA biosensors to a stable signal of 1-2 nm.
-
-
Binding Assay (Dip-and-Read Format):
-
Baseline: Dip the loaded biosensors into wells containing running buffer to establish a stable baseline (60-120 seconds).
-
Association: Move the biosensors to wells containing various concentrations of BBO-8956 to measure the association phase (e.g., 200-400 seconds).[14]
-
Dissociation: Transfer the biosensors back to buffer-only wells to measure the dissociation phase (e.g., 400-800 seconds). For a covalent inhibitor, dissociation is expected to be negligible or non-existent.
-
-
Data Analysis:
-
Align the data to the baseline and dissociation steps. Subtract the signal from a reference sensor (loaded with protein but dipped in buffer only) to correct for signal drift.
-
Fit the resulting binding curves globally to a 1:1 binding model or a two-state model, similar to SPR analysis, to determine kₐ, kₔ, and Kₔ. The lack of dissociation will be a key indicator of covalent modification.
-
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[15] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ or Kₔ), stoichiometry (n), and enthalpy change (ΔH).[16] From these, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated. ITC is ideal for characterizing the thermodynamics of the initial, non-covalent interaction step.
Caption: General workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Methodology:
-
Sample Preparation:
-
Thoroughly dialyze the KRAS G12C protein (GDP- or GMP-PNP-loaded) and dissolve BBO-8956 in the exact same buffer to minimize heats of dilution. A common buffer is 25 mM HEPES, 150 mM NaCl, pH 7.4.
-
Prepare KRAS G12C at a concentration of 10-20 µM in the sample cell.[17]
-
Prepare BBO-8956 at a concentration 10-15 times that of the protein (e.g., 100-300 µM) in the injection syringe.[17]
-
Degas all solutions immediately before the experiment.
-
-
Titration:
-
Set the experimental temperature (e.g., 25 °C).
-
Perform an initial injection of ~0.5 µL, followed by 18-25 subsequent injections of ~1.5-2.0 µL of BBO-8956 into the protein solution, with sufficient spacing between injections for the signal to return to baseline.
-
Perform a control experiment by titrating BBO-8956 into buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the area of each injection peak to determine the heat change (ΔH) per injection.
-
Plot the heat change per mole of injectant against the molar ratio of BBO-8956 to KRAS G12C.
-
Fit the resulting binding isotherm to a one-site binding model to determine the binding affinity (Kₔ), stoichiometry (n), and enthalpy of binding (ΔH).[18]
-
Data Presentation
Quantitative data from the kinetic and thermodynamic experiments should be summarized in clear, structured tables for easy comparison of the inhibitor's activity against both states of KRAS G12C.
Table 1: Kinetic Parameters for BBO-8956 Binding to KRAS G12C (SPR/BLI Data)
| Target Protein | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Kᵢ (µM) | kᵢₙₐ꜀ₜ (s⁻¹) | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) |
| KRAS G12C-GDP | Value | Value | Value | Value | Value |
| KRAS G12C-GTP | Value | Value | Value | Value | Value |
Note: For covalent inhibitors, kₔ represents the dissociation of the initial non-covalent complex. The overall efficiency is given by kᵢₙₐ꜀ₜ/Kᵢ.
Table 2: Thermodynamic Parameters for BBO-8956 Binding to KRAS G12C (ITC Data)
| Target Protein | Kₔ (µM) | n (Stoichiometry) | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) |
| KRAS G12C-GDP | Value | Value | Value | Value | Value |
| KRAS G12C-GTP | Value | Value | Value | Value | Value |
Note: ΔG is calculated from the relationship ΔG = ΔH - TΔS = RTln(Kₔ).
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for characterizing the binding kinetics and thermodynamics of BBO-8956 with both the active and inactive forms of KRAS G12C. By employing orthogonal biophysical methods like SPR, BLI, and ITC, researchers can obtain high-quality, quantitative data to fully elucidate the inhibitor's mechanism of action. This detailed understanding is essential for advancing the development of next-generation KRAS inhibitors for cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Experimental Framework for Developing Point-of-Need Biosensors: Connecting Bio-Layer Interferometry and Electrochemical Impedance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 18. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step guide for using KRAS G12C inhibitor 56 in a lab setting
For Research Use Only.
Introduction
KRAS is a frequently mutated oncogene in various cancers, with the G12C mutation being a prevalent driver in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and downstream signaling through pathways like the MAPK and PI3K/AKT cascades, promoting cell proliferation, survival, and tumor growth.
Inhibitor-56 is a potent and selective covalent inhibitor of KRAS G12C. It irreversibly binds to the mutant cysteine residue at position 12, locking the KRAS G12C protein in its inactive GDP-bound state. This prevents downstream signaling and inhibits the growth of KRAS G12C-mutant cancer cells. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Inhibitor-56 in a laboratory setting.
Data Presentation
The following tables summarize the biochemical and cellular activity of Inhibitor-56.
Table 1: Biochemical Activity of Inhibitor-56
| Assay Type | Parameter | Value (nM) |
| Nucleotide Exchange Assay | IC50 | 8.9 |
| Target Engagement (CETSA) | EC50 | 25.4 |
| Binding Affinity (SPR) | KD | 9.6 |
Table 2: Cellular Activity of Inhibitor-56 in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | Assay Type | Parameter | Value (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | Cell Viability (CellTiter-Glo) | IC50 | 15.2 |
| MIA PaCa-2 | Pancreatic Cancer | Cell Viability (CellTiter-Glo) | IC50 | 21.7 |
| NCI-H358 | Non-Small Cell Lung Cancer | pERK Inhibition (Western Blot) | IC50 | 12.5 |
| MIA PaCa-2 | Pancreatic Cancer | pERK Inhibition (Western Blot) | IC50 | 18.9 |
Experimental Protocols
Biochemical Assays
This assay measures the ability of Inhibitor-56 to inhibit the exchange of GDP for GTP by KRAS G12C, a critical step in its activation.
Materials:
-
Recombinant human KRAS G12C protein
-
BODIPY-GDP (fluorescent GDP analog)
-
GTP
-
SOS1 (a guanine nucleotide exchange factor)
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM TCEP
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization or TR-FRET
Protocol:
-
Prepare a solution of KRAS G12C pre-loaded with BODIPY-GDP in assay buffer.
-
Add 10 µL of the KRAS G12C/BODIPY-GDP complex to each well of a 384-well plate.
-
Add 1 µL of Inhibitor-56 at various concentrations (e.g., 0.1 nM to 10 µM) or DMSO vehicle control to the wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Initiate the nucleotide exchange reaction by adding 10 µL of a solution containing SOS1 and a saturating concentration of GTP.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the fluorescence polarization or TR-FRET signal using a plate reader. A decrease in signal indicates displacement of BODIPY-GDP by GTP.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Assays
This assay determines the effect of Inhibitor-56 on the viability of KRAS G12C mutant cancer cells.[1][2][3][4]
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
Inhibitor-56
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in opaque-walled 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to attach and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with a serial dilution of Inhibitor-56 (e.g., 0.1 nM to 10 µM) or DMSO vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by normalizing the data to the DMSO control and fitting to a dose-response curve.
This protocol assesses the effect of Inhibitor-56 on the phosphorylation of ERK (pERK), a key downstream effector in the MAPK pathway.[5][6][7][8][9]
Materials:
-
KRAS G12C mutant cell lines
-
Inhibitor-56
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of Inhibitor-56 for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize pERK levels to total ERK and a loading control.
CETSA is used to verify the direct binding of Inhibitor-56 to KRAS G12C within intact cells.[10][11][12][13]
Materials:
-
KRAS G12C mutant cell lines
-
Inhibitor-56
-
PBS
-
Lysis buffer (e.g., PBS with protease inhibitors and freeze-thaw cycles)
-
Centrifuge
-
Western blot materials (as described above)
Protocol:
-
Treat cultured cells with Inhibitor-56 or vehicle control for 1 hour.
-
Harvest, wash, and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 25°C water bath).
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and analyze the amount of soluble KRAS G12C by western blot.
-
Increased thermal stability of KRAS G12C in the presence of Inhibitor-56 confirms target engagement.
Visualizations
Caption: KRAS G12C Signaling Pathway and Mechanism of Inhibitor-56.
Caption: Experimental Workflow for Western Blot Analysis.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 3. ch.promega.com [ch.promega.com]
- 4. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting BBO-8956 solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with the KRAS G12C inhibitor, BBO-8956, in cell culture media.
Troubleshooting Guide: BBO-8956 Solubility Issues
Question: I am observing precipitation or cloudiness in my cell culture medium after adding BBO-8956. What are the possible causes and how can I resolve this?
Answer:
Precipitation of BBO-8956 in cell culture media is a common issue that can arise from several factors, including improper dissolution of the compound, high final concentrations, or interactions with media components. Follow this step-by-step guide to troubleshoot and resolve solubility problems.
Step 1: Review Your Stock Solution Preparation
Ensure your BBO-8956 stock solution is properly prepared. Due to its hydrophobic nature, BBO-8956 should be dissolved in an appropriate organic solvent before being introduced to aqueous cell culture media.
-
Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Warm the vial of BBO-8956 to room temperature before opening.
-
Add the calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Visually inspect the solution to confirm there are no visible particles.
-
Step 2: Optimize the Dilution into Cell Culture Media
The method of diluting the DMSO stock into your aqueous cell culture medium is critical to prevent precipitation.
-
Best Practice: Perform a serial dilution of your high-concentration stock solution in DMSO to create intermediate stocks. Then, add a small volume of the final DMSO stock directly to your pre-warmed cell culture medium with rapid mixing.
-
Avoid: Adding the aqueous medium directly to your concentrated DMSO stock, as this can cause the compound to crash out of solution.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to minimize solvent-induced cytotoxicity. Many cell lines can tolerate up to 1%, but it is best to determine the tolerance for your specific cell line.
Step 3: Assess the Final Concentration of BBO-8956
The solubility of BBO-8956 in aqueous solutions is limited. If your desired final concentration is too high, it may exceed the solubility limit in the cell culture medium.
-
Action: If precipitation persists, try lowering the final concentration of BBO-8956 in your experiment.
-
Tip: Conduct a pilot experiment to determine the maximum soluble concentration of BBO-8956 in your specific cell culture medium under your experimental conditions.
Step 4: Consider Media Components and Temperature
-
Serum Concentration: The presence of serum (e.g., Fetal Bovine Serum - FBS) can sometimes aid in the solubilization of hydrophobic compounds. If you are using a low-serum or serum-free medium, solubility challenges may be more pronounced.
-
Temperature: Ensure your cell culture medium is pre-warmed to 37°C before adding the BBO-8956 stock solution. Adding the compound to cold media can decrease its solubility.
Below is a troubleshooting workflow to guide you through these steps:
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing BBO-8956 stock solutions?
A1: We recommend using 100% Dimethyl Sulfoxide (DMSO) to prepare stock solutions of BBO-8956.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: As a general guideline, the final concentration of DMSO in cell culture should be kept below 0.5% (v/v). However, the tolerance to DMSO can be cell line-dependent. We recommend performing a vehicle control experiment to determine the effect of DMSO on your specific cell line's viability and function.
Q3: Can I dissolve BBO-8956 directly in PBS or cell culture medium?
A3: No, BBO-8956 is a hydrophobic molecule with poor aqueous solubility. Direct dissolution in phosphate-buffered saline (PBS) or cell culture medium will likely result in incomplete dissolution and precipitation.
Q4: I've tried all the troubleshooting steps, but I still see a precipitate. What should I do?
A4: If you continue to experience solubility issues, it is possible that your desired concentration is above the solubility limit of BBO-8956 in your specific cell culture system. Consider performing a solubility assessment to determine the maximum achievable concentration.
Quantitative Data Summary
While specific solubility data for BBO-8956 in various cell culture media is not extensively published, the following table provides a general guide for the expected solubility of similar small molecule inhibitors. This data should be used for estimation purposes, and empirical determination is recommended.
| Solvent/Medium | Temperature | Expected Solubility Range | Notes |
| 100% DMSO | 25°C | > 50 mM | Recommended for stock solutions. |
| 100% Ethanol | 25°C | ~ 5-10 mM | Can be an alternative solvent, but DMSO is preferred. |
| PBS (pH 7.4) | 25°C | < 1 µM | Poorly soluble in aqueous buffers alone. |
| Cell Culture Medium + 10% FBS | 37°C | 10-50 µM | Serum proteins can aid in solubilization. |
| Serum-Free Cell Culture Medium | 37°C | 1-10 µM | Solubility is significantly lower without serum. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM BBO-8956 Stock Solution in DMSO
-
Materials:
-
BBO-8956 (MW: 711.76 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 1 mg of BBO-8956 powder.
-
Calculate the volume of DMSO needed for a 10 mM stock:
-
Volume (µL) = (Mass (mg) / MW ( g/mol )) * 1,000,000 / Concentration (mM)
-
Volume (µL) = (1 / 711.76) * 1,000,000 / 10 = 140.5 µL
-
-
Add 140.5 µL of anhydrous DMSO to the vial containing 1 mg of BBO-8956.
-
Vortex the solution for 2-3 minutes until the powder is completely dissolved. A brief sonication or warming to 37°C can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Visual Assessment of BBO-8956 Solubility in Cell Culture Medium
-
Materials:
-
BBO-8956 stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (pre-warmed to 37°C)
-
Sterile clear multi-well plate (e.g., 96-well plate)
-
-
Procedure:
-
Prepare serial dilutions of BBO-8956 in your cell culture medium. For example, to test a final concentration of 10 µM, add 1 µL of a 10 mM stock to 1 mL of medium.
-
Add 200 µL of each BBO-8956 dilution to a well of the 96-well plate. Include a "medium only" and a "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for a duration relevant to your experiment (e.g., 1 hour, 24 hours).
-
Visually inspect the wells for any signs of precipitation or cloudiness against a dark background. Compare the wells containing BBO-8956 to the control wells.
-
BBO-8956 Mechanism of Action
BBO-8956 is a covalent inhibitor of KRAS G12C that uniquely targets both the inactive (GDP-bound) and active (GTP-bound) forms of the oncoprotein.[1][2][3] By binding to the cysteine-12 residue in the switch-II pocket, BBO-8956 locks KRAS G12C in an inactive conformation. This prevents the interaction with downstream effector proteins, most notably RAF1, thereby inhibiting the activation of the MAPK signaling pathway (e.g., phosphorylation of ERK).[1][3]
References
- 1. BBO-8956 | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 2. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ³¹P NMR for KRAS Inhibitor Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to investigate KRAS inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is ³¹P NMR a valuable tool for studying KRAS inhibitors?
A1: ³¹P NMR is particularly useful for studying KRAS because it allows for the direct observation of the phosphorus nuclei in the GDP or GTP nucleotide bound to the protein. This provides a sensitive handle to monitor the conformational state of KRAS. The protein exists in an equilibrium between an inactive "state 1" and an active "state 2" conformation, which can be distinguished by the chemical shifts of the γ-phosphate of the bound nucleotide.[1][2][3][4] Inhibitors that bind to KRAS can alter this equilibrium, and these changes can be directly observed and quantified using ³¹P NMR, providing insights into the inhibitor's mechanism of action.[1][3][4]
Q2: What are the key differences in the ³¹P NMR spectra of GTP-bound and GppNHp-bound KRAS?
A2: While GppNHp is a commonly used non-hydrolyzable GTP analog in structural studies, it's important to be aware of its effect on the conformational equilibrium of KRAS. GppNHp-bound KRAS tends to show a significant population of the inactive state 1, which may not accurately reflect the predominantly active state 2 conformation of GTP-bound KRAS in a cellular context.[1][2][3][4] This is a critical consideration when interpreting inhibitor binding studies.
Q3: How can I prepare my KRAS protein sample for ³¹P NMR experiments?
A3: Proper sample preparation is crucial for obtaining high-quality ³¹P NMR data. A general protocol involves:
-
Protein Expression and Purification: Expression of isotopically labeled (e.g., ¹⁵N) or unlabeled KRAS in E. coli is a common first step. This is followed by purification steps, often involving affinity and size-exclusion chromatography.[5][6]
-
Nucleotide Loading: To ensure a homogenous sample, it's essential to load the purified KRAS with the desired nucleotide (GDP or a GTP analog). This is typically achieved by incubating the protein with a molar excess of the nucleotide in the presence of a chelating agent like EDTA to remove endogenously bound nucleotides and magnesium. Subsequently, magnesium is added back in excess.[5]
-
Buffer Exchange and Concentration: The protein is then buffer-exchanged into a suitable NMR buffer (e.g., containing HEPES or Tris at a physiological pH, with salts like NaCl and MgCl₂) and concentrated to the desired level (typically in the range of 0.1-1 mM).
-
Addition of D₂O: A small percentage of D₂O (typically 5-10%) is added to the final sample to provide a lock signal for the NMR spectrometer.
Troubleshooting Guides
This section addresses common issues encountered during ³¹P NMR experiments for KRAS inhibitor studies.
Problem 1: Low signal-to-noise (S/N) ratio in the ³¹P NMR spectrum.
| Possible Cause | Suggested Solution |
| Low protein concentration | Increase the concentration of the KRAS-nucleotide complex. Concentrations in the range of 100 µM to 1 mM are often used. |
| Insufficient number of scans | Increase the number of scans acquired. ³¹P is less sensitive than ¹H, so a larger number of transients is usually required. |
| Incorrect pulse width | Calibrate the 90° pulse width for the ³¹P channel on your specific sample and probe. An incorrect pulse width will lead to suboptimal excitation and signal loss. |
| Suboptimal relaxation delay (d1) | The relaxation delay between scans should be sufficiently long to allow for full relaxation of the phosphorus nuclei. For quantitative measurements, a delay of at least 5 times the longest T₁ is recommended.[7] If T₁ values are unknown, start with a conservative delay (e.g., 2-5 seconds) and optimize from there. |
| Probe tuning and matching | Ensure the NMR probe is properly tuned and matched to the ³¹P frequency. Poor tuning will result in significant power loss and reduced sensitivity. |
Problem 2: Broad spectral lines, leading to poor resolution.
| Possible Cause | Suggested Solution |
| Protein aggregation | Centrifuge the sample at high speed immediately before placing it in the spectrometer to remove any aggregated protein. Consider optimizing buffer conditions (e.g., pH, salt concentration, additives like glycerol) to improve protein stability. |
| Poor magnetic field homogeneity (shimming) | Carefully shim the magnetic field on your sample. For protein samples, it is often beneficial to use automated 3D gradient shimming routines if available. |
| High sample viscosity | High protein concentrations can lead to increased viscosity and broader lines. If possible, a slightly lower concentration might improve spectral quality. Ensure the sample is at a uniform temperature. |
| Paramagnetic contaminants | The presence of paramagnetic ions can lead to significant line broadening. Ensure all buffers and reagents are free from paramagnetic impurities. The use of a chelating agent like EDTA during initial purification steps can help. |
| Intermediate chemical exchange | If the inhibitor is binding and unbinding on a timescale comparable to the NMR chemical shift difference between the free and bound states, this can lead to line broadening. Acquiring spectra at different temperatures can help to diagnose and potentially move out of the intermediate exchange regime. |
Problem 3: Inaccurate quantification of state 1 and state 2 populations.
| Possible Cause | Suggested Solution |
| Signal saturation due to short relaxation delay | As mentioned for low S/N, ensure the relaxation delay (d1) is long enough (ideally > 5 * T₁) for complete relaxation of both the state 1 and state 2 signals. Their T₁ values may differ. |
| Uneven Nuclear Overhauser Effect (NOE) | If using proton decoupling, the NOE can differentially enhance the signals of the two states, leading to inaccurate integration. To obtain quantitative spectra, use inverse-gated decoupling, where the decoupler is on only during acquisition and off during the relaxation delay.[8] |
| Poor baseline correction | A non-flat baseline will lead to integration errors. Ensure proper baseline correction is applied during data processing. |
| Overlapping signals | If the signals for state 1 and state 2 are not well-resolved, accurate integration can be challenging. Deconvolution algorithms can be used to fit the overlapping peaks and estimate their respective areas. |
Experimental Protocols & Data
Table 1: Representative ³¹P NMR Acquisition Parameters for KRAS Studies
| Parameter | Typical Value/Range | Purpose |
| Spectrometer Frequency | 121.5 MHz (on a 300 MHz ¹H spectrometer) or higher | Higher fields provide better sensitivity and spectral dispersion. |
| Pulse Width (90°) | 10 - 20 µs | Excitation of the ³¹P nuclei. Should be calibrated for each sample. |
| Acquisition Time (at) | 1 - 2 s | Duration of data collection for the FID. |
| Relaxation Delay (d1) | 2 - 5 s | Allows for longitudinal relaxation between scans. Crucial for quantitative analysis. |
| Number of Scans (ns) | 2048 - 8192 or more | Signal averaging to improve the signal-to-noise ratio. |
| Temperature | 278 - 298 K (5 - 25 °C) | Lower temperatures can sometimes improve spectral resolution for proteins. |
| Decoupling | Inverse-gated ¹H decoupling (e.g., WALTZ-16) | Removes ¹H-¹³P coupling to simplify the spectrum and can provide NOE enhancement (use inverse-gated for quantification).[8] |
Table 2: Example ³¹P Chemical Shifts for Nucleotide-Bound KRAS
| KRAS State | Nucleotide | Phosphate | Approximate Chemical Shift (ppm) |
| Wild-type | GppNHp | γ₁ (State 1) | ~ -19.5 |
| Wild-type | GppNHp | γ₂ (State 2) | ~ -21.0 |
| Wild-type | GppNHp | α | ~ -10.0 |
| Wild-type | GppNHp | β | ~ -5.5 |
| G12C Mutant | GTP | γ (State 2) | ~ -20.5 |
Note: Chemical shifts are approximate and can vary depending on buffer conditions, pH, temperature, and the specific KRAS mutant.[1][2]
Visualizations
KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway and the point of intervention for KRAS inhibitors.
Experimental Workflow for ³¹P NMR Analysis of KRAS Inhibitors
Caption: Workflow for analyzing KRAS inhibitors using ³¹P NMR.
Troubleshooting Logic for Low Signal-to-Noise
Caption: Decision tree for troubleshooting low signal-to-noise in ³¹P NMR experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Streamlined Workflow for Fragment Based Screening by NMR | Bruker [bruker.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
Technical Support Center: Dual GTP/GDP KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dual GTP/GDP KRAS G12C inhibitors.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of dual GTP/GDP KRAS G12C inhibitors?
Dual GTP/GDP KRAS G12C inhibitors represent an advancement over first-generation covalent inhibitors that exclusively target the inactive, GDP-bound state of the KRAS G12C mutant protein.[1] The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state.[2][3] First-generation inhibitors rely on the intrinsic GTPase activity of KRAS G12C to convert to the inactive state, making them susceptible to resistance mechanisms that maintain KRAS in the active, GTP-bound conformation.[3][4]
Dual inhibitors, on the other hand, can bind to and inhibit both the GTP-bound (active) and GDP-bound (inactive) forms of KRAS G12C. This dual-targeting capability is hypothesized to overcome resistance driven by the upregulation of active KRAS G12C.[5] By targeting both states, these inhibitors can more effectively shut down downstream signaling through pathways like the RAF/MEK/ERK and PI3K/AKT cascades, which are crucial for tumor cell proliferation and survival.[1]
2. What are the common resistance mechanisms to dual GTP/GDP KRAS G12C inhibitors?
Resistance to KRAS G12C inhibitors, including dual-acting ones, is a significant challenge and can be broadly categorized into on-target and off-target mechanisms.
-
On-target resistance involves alterations to the KRAS protein itself. This can include:
-
Secondary KRAS mutations: Mutations in the switch-II pocket or allosteric sites of KRAS (e.g., at residues Y96, H95, or R68) can reduce the binding affinity of the inhibitor.[5][6]
-
KRAS G12C amplification: An increased copy number of the KRAS G12C allele can lead to higher levels of the oncoprotein, overwhelming the inhibitor.[6]
-
Conversion to other KRAS mutations: The emergence of different KRAS mutations (e.g., G12D, G12V) that are not targeted by the G12C-specific inhibitor.[6]
-
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling. Common mechanisms include:
-
Receptor Tyrosine Kinase (RTK) activation: Upregulation or mutation of RTKs like EGFR, FGFR, or MET can reactivate downstream pathways independently of KRAS.[1][7]
-
Activation of downstream effectors: Mutations or amplification of proteins downstream of KRAS, such as BRAF, MEK, or PIK3CA, can sustain pro-survival signaling.[7]
-
Activation of parallel pathways: Signaling through pathways like PI3K/AKT/mTOR can become dominant, reducing the cell's dependence on the MAPK pathway.[7][8]
-
Histologic transformation: In some cases, lung adenocarcinoma can transform into squamous cell carcinoma, a different cancer type with a different set of dependencies.[4]
-
3. What are the potential off-target effects of dual GTP/GDP KRAS G12C inhibitors?
While designed to be specific, covalent inhibitors can potentially react with other cysteine-containing proteins in the cell, leading to off-target effects. Chemical proteomics studies have been employed to identify these off-target interactions.[9] For some KRAS G12C inhibitors, off-target binding to proteins such as VAT1, HMOX2, CRYZ, and RTN4 has been observed, although the functional consequences of these interactions are not always clear.[9] It's important to note that the off-target profile can vary significantly between different inhibitor compounds. Researchers should characterize the off-target profile of their specific inhibitor to understand potential confounding effects in their experiments.
Troubleshooting Guides
Guide 1: Inconsistent or Noisy Data in Cell Viability Assays
Problem: You are observing high variability between replicate wells or unexpected results in your cell viability assays (e.g., MTT, CellTiter-Glo).
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density. Too few cells can lead to weak signals, while too many can result in overcrowding and nutrient depletion, affecting inhibitor response. Perform a cell titration experiment to determine the optimal density for your cell line and assay duration. |
| Inhibitor Solubility | Ensure the inhibitor is fully dissolved in the solvent (e.g., DMSO) and then properly diluted in the culture medium. Precipitated inhibitor will lead to inaccurate concentrations and inconsistent effects. Visually inspect for precipitates and consider sonication or gentle warming to aid dissolution. |
| Edge Effects in Plates | Evaporation from wells on the edge of the plate can concentrate the inhibitor and affect cell growth. To mitigate this, avoid using the outer wells of the plate for experimental samples or ensure proper humidification in the incubator. |
| Assay Incubation Time | The incubation time for the viability reagent (e.g., MTT, CellTiter-Glo reagent) can impact the signal. Follow the manufacturer's protocol for optimal incubation times. For MTT assays, ensure complete solubilization of the formazan crystals.[10][11][12] |
| Reagent Quality | Ensure that all reagents, including culture media, serum, and the viability assay components, are not expired and have been stored correctly. |
Guide 2: Weak or No Signal in Western Blot for Downstream Pathway Inhibition
Problem: After treating cells with a dual KRAS G12C inhibitor, you do not observe the expected decrease in phosphorylation of downstream targets like ERK (p-ERK).
| Possible Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of inhibitor treatment for maximal pathway inhibition in your specific cell line. |
| Rapid Pathway Reactivation | The MAPK pathway can be subject to rapid feedback reactivation.[4] Consider harvesting cell lysates at earlier time points (e.g., 1, 2, 4, 8 hours) post-treatment to capture the initial inhibition before feedback loops are engaged. |
| Low Target Protein Abundance | If p-ERK levels are low at baseline, detecting a decrease can be challenging. Ensure you are loading a sufficient amount of total protein (20-30 µg is a common starting point).[13] Consider using a positive control (e.g., cells stimulated with a growth factor) to ensure the antibody is working. |
| Poor Antibody Quality | Use a validated antibody for your target protein. Check the antibody datasheet for recommended applications and dilutions. Run a positive and negative control to confirm antibody specificity. |
| Technical Issues with Western Blotting | Review your Western blot protocol for potential issues with protein transfer, antibody incubation, or washing steps. General Western blot troubleshooting guides can be a valuable resource.[13] |
Guide 3: Acquired Resistance in Cell Culture Models
Problem: Your cell line, which was initially sensitive to the dual KRAS G12C inhibitor, is now showing reduced sensitivity or has become completely resistant after prolonged culture with the inhibitor.
| Possible Cause | Troubleshooting Step |
| Emergence of Resistant Clones | This is a common occurrence in cancer cell lines. To confirm, perform a dose-response assay on the resistant cell line and compare the IC50 value to the parental, sensitive cell line. |
| On-Target Resistance (Secondary Mutations) | Sequence the KRAS gene in the resistant cells to check for secondary mutations in the switch-II pocket or other allosteric sites that may interfere with inhibitor binding. |
| Off-Target Resistance (Bypass Pathway Activation) | Use Western blotting or phospho-proteomics to analyze the activation state of key signaling pathways, such as PI3K/AKT/mTOR and other RTKs, in the resistant cells compared to the parental cells.[7] |
| Investigating Combination Therapies | Based on the identified resistance mechanism, test the efficacy of combination therapies. For example, if the PI3K/AKT pathway is activated, combine the KRAS G12C inhibitor with a PI3K or AKT inhibitor.[7] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Selected KRAS G12C Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 | Reference |
| Sotorasib (AMG 510) | NCI-H358 | p-ERK Inhibition | 0.65 nM (IC50) | [2] |
| Adagrasib (MRTX849) | SW1573 | Cell Viability | > 7.5 µM (IC50) | [2] |
| LY3537982 | NCI-H358 | KRAS-GTP Loading | 3.35 nM (IC50) | [2] |
| GDC-6036 | KRAS(G12C) | Nucleotide Exchange | 2.4 ± 0.2 nM (IC50) | [5] |
| GDC-6036 | KRAS(G12C/H95L) | Nucleotide Exchange | 12.0 ± 3.0 nM (IC50) | [5] |
| GDC-6036 | KRAS(G12C/Y96D) | Nucleotide Exchange | 229 ± 59 nM (IC50) | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from commercially available luminescent cell viability assays that measure ATP levels as an indicator of metabolically active cells.[14]
Materials:
-
KRAS G12C mutant cell line of interest
-
Complete culture medium
-
96-well white, opaque-walled assay plates
-
Dual GTP/GDP KRAS G12C inhibitor
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the KRAS G12C inhibitor in complete culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Add the desired volume of diluted inhibitor or vehicle control to the respective wells. The final volume should be consistent across all wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure for assessing the binding of an inhibitor to its target protein in a cellular context by measuring changes in the protein's thermal stability.[15][16]
Materials:
-
KRAS G12C mutant cell line
-
Dual GTP/GDP KRAS G12C inhibitor
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Equipment for Western blotting (SDS-PAGE, transfer apparatus, antibodies, etc.)
Procedure:
-
Cell Treatment:
-
Culture cells to near confluency.
-
Treat cells with the inhibitor at the desired concentration or with vehicle (DMSO) for a specific duration (e.g., 1-2 hours).
-
-
Cell Harvesting and Lysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.
-
Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermocycler with a temperature gradient function. A typical range might be 40°C to 70°C.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Analysis by Western Blot:
-
Analyze the amount of soluble KRAS G12C protein remaining in the supernatant at each temperature by Western blotting.
-
Run SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for KRAS.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble KRAS G12C protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates stabilization of the protein and therefore, target engagement.
-
Visualizations
References
- 1. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct GDP-KRASG12C inhibitors and mechanisms of resistance: the tip of the iceberg - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Binding modes of the KRAS(G12C) inhibitors GDC-6036 and LY3537982 revealed by all atom molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Recent progress in targeting KRAS mutant cancers with covalent G12C-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 15. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to KRAS G12C Inhibitor 56
Welcome to the technical support center for troubleshooting resistance to KRAS G12C inhibitor 56. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during pre-clinical investigations.
Frequently Asked Questions (FAQs)
Q1: My KRAS G12C mutant cancer cell line shows intrinsic resistance to inhibitor 56. What are the potential underlying mechanisms?
A1: Intrinsic resistance to KRAS G12C inhibitors can occur even in the absence of prior drug exposure.[1] Several mechanisms can contribute to this phenomenon:
-
Co-occurring Genetic Alterations: Pre-existing mutations in other genes within the MAPK or PI3K/AKT/mTOR pathways can bypass the dependency on KRAS G12C signaling.[2][3] For instance, mutations in PIK3CA or loss of PTEN can lead to constitutive activation of the PI3K pathway, rendering the cells less sensitive to KRAS G12C inhibition.[4]
-
Receptor Tyrosine Kinase (RTK) Activation: High basal activation of RTKs, such as EGFR, can lead to primary resistance, particularly in colorectal cancer.[2][4] This upstream signaling can reactivate the MAPK pathway, overriding the inhibitory effect of the KRAS G12C inhibitor.[5]
-
Cell Lineage and Transcriptional State: The intrinsic state of the cancer cell, including its epithelial-to-mesenchymal transition (EMT) status, can influence its sensitivity to KRAS G12C inhibitors.[3][6]
To investigate intrinsic resistance, we recommend the following initial experiments:
-
Baseline Pathway Activity Assessment: Perform Western blotting to check the basal phosphorylation levels of key signaling proteins like ERK, AKT, and S6 in your untreated cells. Elevated p-AKT or p-S6 despite KRAS G12C mutation may suggest reliance on the PI3K pathway.
-
Gene Panel Sequencing: Analyze the genomic DNA of your cell line for co-occurring mutations in key cancer-related genes, particularly those in the RAS/MAPK and PI3K/AKT pathways.
Q2: My cells initially responded to inhibitor 56 but have now developed acquired resistance. What are the common mechanisms?
A2: Acquired resistance typically emerges after a period of treatment and can be driven by several molecular changes:[7]
-
Secondary KRAS Mutations: New mutations can arise in the KRAS gene itself. These can be "on-target" mutations within the G12C allele that interfere with drug binding (e.g., Y96D, H95D/R, R68S) or "off-target" activating mutations in the wild-type KRAS allele.[4]
-
Bypass Pathway Activation: Similar to intrinsic resistance, the cancer cells can adapt by upregulating alternative signaling pathways. A common mechanism is the reactivation of the MAPK pathway through various means, including:
-
Receptor Tyrosine Kinase (RTK) Amplification or Activation: Amplification of genes like MET or overexpression of ligands for RTKs such as FGFR1 can lead to sustained MAPK signaling.[8]
-
Mutations in Downstream Effectors: Acquired mutations in genes downstream of KRAS, such as NRAS, BRAF, or MAP2K1 (MEK1), can reactivate the ERK pathway.
-
-
KRAS G12C Amplification: An increase in the copy number of the KRAS G12C allele can overcome the inhibitory effect of the drug.[8]
-
Histologic Transformation: In some cases, cancer cells can undergo a change in their cell type, for example, from adenocarcinoma to squamous cell carcinoma, which can be associated with resistance.[6][8]
To identify the mechanism of acquired resistance, consider the following:
-
Generation of Resistant Clones: Develop resistant cell lines by chronically exposing the parental sensitive cells to increasing concentrations of inhibitor 56.
-
Comparative Genomic and Transcriptomic Analysis: Perform next-generation sequencing (NGS) on the parental and resistant cell lines to identify acquired mutations or copy number variations.
-
Phospho-proteomic/Western Blot Analysis: Compare the phosphorylation status of key signaling pathways (MAPK, PI3K/AKT) between sensitive and resistant cells, both at baseline and in response to inhibitor 56.
Troubleshooting Guides
Problem 1: Decreased potency (high IC50) of inhibitor 56 in my KRAS G12C cell line.
This guide will help you determine the IC50 value of inhibitor 56 in your cell line and provides context for interpreting the results.
This protocol is adapted from standard cell viability assay procedures.[9]
Materials:
-
KRAS G12C mutant cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for drug dilution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of inhibitor 56 in complete growth medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.01 nM to 10 µM) to determine the dynamic range. The final DMSO concentration should be consistent across all wells and typically below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a plate reader.
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
The following table summarizes reported IC50 values for the KRAS G12C inhibitors sotorasib and adagrasib in various non-small cell lung cancer (NSCLC) cell lines, which can serve as a reference for your own experiments.
| Cell Line | Sotorasib IC50 (µM) | Adagrasib IC50 (µM) | Reference |
| H358 | 0.13 | - | [7] |
| H23 | 3.2 | - | [7] |
| SW1573 | 9.6 | - | [7] |
Note: IC50 values can vary between labs due to differences in experimental conditions (e.g., cell density, passage number, assay duration).
Caption: Workflow for troubleshooting a high IC50 value.
Problem 2: Rebound of ERK phosphorylation after initial suppression with inhibitor 56.
This guide will help you to assess the reactivation of the MAPK pathway and explore potential combination therapies.
This protocol is a general guideline for detecting phosphorylated ERK.
Materials:
-
Parental and resistant KRAS G12C mutant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed cells and treat with inhibitor 56 for various time points (e.g., 2, 6, 24, 48 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total ERK.[10]
-
References
- 1. patientpower.info [patientpower.info]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. lung.org [lung.org]
- 5. MET alterations detection platforms and clinical implications in solid tumors: a comprehensive review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wuxibiology.com [wuxibiology.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
How to address high background noise in KRAS-RAF1 HTRF assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address high background noise and other common issues encountered in KRAS-RAF1 Homogeneous Time-Resolved Fluorescence (HTRF) assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the KRAS-RAF1 HTRF assay?
A1: The KRAS-RAF1 HTRF assay is a proximity-based assay that measures the interaction between KRAS and RAF1 proteins. It utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (typically a Europium cryptate) and an acceptor fluorophore (like XL665 or d2). One protein (e.g., KRAS) is labeled with the donor and the other (e.g., RAF1) with the acceptor. When KRAS and RAF1 interact, the donor and acceptor are brought into close proximity, allowing for energy transfer upon excitation of the donor. This results in a specific FRET signal from the acceptor, which is measured after a time delay to reduce background fluorescence from short-lived species.[1][2]
Q2: What are the common sources of high background noise in HTRF assays?
A2: High background noise in HTRF assays can originate from several sources, including:
-
Reagent-related issues: Non-specific binding of antibodies, high concentrations of donor or acceptor fluorophores, and reagent aggregation.
-
Buffer and sample components: Autofluorescent compounds in your sample, high protein concentrations in cell lysates, and certain buffer components can interfere with the assay.[1][3]
-
Procedural errors: Inadequate mixing, cross-contamination between wells, and using incorrect microplates (black plates can reduce signal range).[4]
-
Reader settings: Improperly configured reader settings, such as incorrect excitation/emission wavelengths or delay times, can contribute to high background.
Q3: Why is a ratiometric measurement used in HTRF assays?
A3: HTRF assays measure emissions at two wavelengths: the donor's emission (e.g., 620 nm for Europium) and the acceptor's emission (e.g., 665 nm for XL665 or d2).[2] The ratio of the acceptor signal to the donor signal is calculated to normalize for well-to-well variations that can arise from differences in liquid volume, plate properties, or compound interference. This ratiometric readout enhances data quality and reproducibility.
Troubleshooting Guides
Issue 1: High Background Signal in Negative Control Wells
High background in wells that should have a low signal (e.g., no protein interaction) can mask the specific signal and reduce the assay window.
Possible Causes and Solutions:
-
Non-specific binding of antibodies: The antibodies conjugated to the HTRF donor and acceptor may be binding to the plate or other components in the assay well.
-
Excessive antibody concentrations: High concentrations of the donor or acceptor-labeled antibodies can lead to increased background.
-
Solution: Perform a titration of both the donor and acceptor antibodies to determine the optimal concentrations that provide a good signal-to-background ratio.
-
-
Sample matrix effects: Components in the sample, such as cell lysates or test compounds, may be autofluorescent or cause non-specific signal.[1]
-
Solution: Run a control with the sample matrix but without one of the HTRF-labeled proteins to quantify the background contribution. If necessary, dilute the sample or optimize the buffer composition.
-
Issue 2: Low Signal-to-Background (S/B) Ratio
Possible Causes and Solutions:
-
Suboptimal reagent concentrations: The concentrations of KRAS, RAF1, or the detection antibodies may not be optimal for the interaction.
-
Solution: Perform a matrix titration of the KRAS and RAF1 proteins to find the concentrations that yield the best assay window. Subsequently, optimize the antibody concentrations as described above.
-
-
Incorrect buffer conditions: The assay buffer composition is critical for optimal protein interaction and assay performance.[7][8]
-
Incubation time: The incubation time may be too short for the KRAS-RAF1 interaction to reach equilibrium.
-
Solution: Perform a time-course experiment, measuring the HTRF signal at various time points (e.g., 1, 2, 4, and 24 hours) to determine the optimal incubation time. While a 1-hour incubation can provide a maximum signal, the signal is often stable overnight if the plate is protected from light.[4]
-
Data Presentation: Example of Antibody Titration
| Donor Ab (nM) | Acceptor Ab (nM) | Positive Control (RFU Ratio) | Negative Control (RFU Ratio) | Signal-to-Background (S/B) |
| 0.5 | 5 | 8500 | 1200 | 7.1 |
| 1.0 | 10 | 15000 | 2500 | 6.0 |
| 0.5 | 10 | 12000 | 1500 | 8.0 |
| 1.0 | 5 | 10000 | 2000 | 5.0 |
This table illustrates that the optimal antibody concentrations are those that provide the highest signal-to-background ratio.
Experimental Protocols
Protocol 1: Antibody and Protein Titration
This protocol describes how to determine the optimal concentrations of KRAS, RAF1, and the HTRF detection antibodies.
-
Prepare Protein Dilutions:
-
Prepare serial dilutions of KRAS and RAF1 proteins in the assay buffer.
-
-
Prepare Antibody Dilutions:
-
Prepare a matrix of dilutions for both the donor and acceptor-labeled antibodies in the assay buffer.
-
-
Assay Plate Setup:
-
Use a 384-well, low-volume white plate.[10]
-
Add the diluted KRAS and RAF1 proteins to the wells.
-
Add the various combinations of donor and acceptor antibody dilutions.
-
Include negative controls (e.g., buffer only, single protein with both antibodies).
-
-
Incubation:
-
Incubate the plate at room temperature for the desired time (e.g., 2 hours), protected from light.
-
-
Plate Reading:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm with a time delay.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Calculate the signal-to-background ratio for each condition to identify the optimal concentrations.
-
Protocol 2: Buffer Optimization
This protocol outlines how to test different buffer components to minimize background and enhance the specific signal.
-
Prepare Buffers:
-
Prepare several batches of the assay buffer with varying components. For example:
-
Buffer A: Standard buffer.
-
Buffer B: Standard buffer + 0.1% BSA.
-
Buffer C: Standard buffer + 100 mM KF.
-
Buffer D: Standard buffer + 0.1% BSA + 100 mM KF.
-
-
-
Assay Setup:
-
Using the optimal protein and antibody concentrations determined previously, set up the assay in each of the prepared buffers.
-
Include positive and negative controls for each buffer condition.
-
-
Incubation and Reading:
-
Follow the standard incubation and plate reading procedures.
-
-
Analysis:
-
Compare the signal-to-background ratios obtained in each buffer to identify the optimal buffer composition.
-
Data Presentation: Example of Buffer Optimization
| Buffer Condition | Positive Control (RFU Ratio) | Negative Control (RFU Ratio) | Signal-to-Background (S/B) |
| Standard | 10000 | 2000 | 5.0 |
| + 0.1% BSA | 9500 | 1200 | 7.9 |
| + 100 mM KF | 15000 | 3000 | 5.0 |
| + 0.1% BSA + 100 mM KF | 14500 | 1500 | 9.7 |
This table shows that the combination of BSA and KF provides the best signal-to-background ratio in this example.
Visualizations
Caption: The KRAS-RAF1 signaling pathway, a key cascade in cell proliferation.
Caption: Principle of the KRAS-RAF1 HTRF assay.
Caption: A logical workflow for troubleshooting high background noise in HTRF assays.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Homogeneous Time-Resolved Fluorescence Assay to Probe Folded G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. revvity.com [revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Optimization of an HTRF Assay for the Detection of Soluble Mutant Huntingtin in Human Buffy Coats: A Potential Biomarker in Blood for Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
Best practices for storing and handling covalent inhibitors like BBO-8956
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for storing and handling covalent inhibitors like BBO-8956.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for covalent inhibitors like BBO-8956?
A1: Proper storage is critical to maintain the stability and reactivity of covalent inhibitors. For BBO-8956, specific recommendations are available.[1] As a powder, it should be stored at -20°C.[1] When dissolved in a solvent, it is best kept at -80°C.[1] Always keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] For peroxide-forming chemicals, it is important to label containers with the date received and the date opened, and they should be disposed of one year after opening or by the expiration date, whichever is sooner.[2]
Q2: What personal protective equipment (PPE) is necessary when handling covalent inhibitors?
A2: When working with highly reactive chemicals, comprehensive PPE is mandatory.[3] This includes safety goggles with side-shields or a full-face shield to protect against splashes, a lab coat (preferably flame-resistant), and appropriate chemical-resistant gloves.[2][3][4] For operations with a higher risk of splashing, a face shield in addition to goggles is recommended.[4] In case of a spill, use full personal protective equipment and ensure adequate ventilation.[1]
Q3: How should I prepare a stock solution of a covalent inhibitor?
A3: To prepare a stock solution, allow the powdered compound to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture. Use a high-quality, anhydrous solvent as recommended on the product's data sheet. Work in a chemical fume hood to avoid inhalation of dust or aerosols.[1][2]
Q4: My covalent inhibitor shows lower than expected potency in my assay. What are the possible causes?
A4: Several factors can contribute to reduced potency. Improper storage may have led to degradation of the compound. Ensure that the inhibitor was stored at the correct temperature and protected from light and moisture.[1] Additionally, the time-dependent nature of covalent inhibition means that pre-incubation time can significantly impact the apparent potency (IC50).[5] Insufficient pre-incubation of the enzyme and inhibitor can result in an underestimation of its true potency. Finally, the presence of high concentrations of nucleophiles (like DTT or glutathione) in your assay buffer can compete with the target protein for the inhibitor, reducing its effective concentration.
Q5: I'm observing off-target effects in my cellular experiments. What could be the reason?
A5: Off-target effects are a known challenge with covalent inhibitors due to the reactive nature of the "warhead" group.[6] If the warhead is not sufficiently selective, the inhibitor may bind to unintended proteins, leading to off-target effects.[6] It is crucial to use the inhibitor at the lowest effective concentration and to perform rigorous selectivity profiling, for instance, using chemoproteomic methods to identify other potential targets within the cell.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Step |
| Variable Pre-incubation Time | Covalent inhibition is time-dependent. Standardize the pre-incubation time of the enzyme with the inhibitor across all experiments. A longer pre-incubation will generally result in a lower IC50 value.[5] |
| Compound Degradation | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. Store aliquots at -80°C.[1] |
| Assay Buffer Components | High concentrations of nucleophilic reagents (e.g., DTT) can react with the covalent inhibitor. If possible, reduce the concentration of these reagents or perform a buffer exchange step after any reduction steps. |
| Incorrect Data Analysis | For irreversible inhibitors, IC50 values are not the most accurate measure of potency. Determine the kinetic parameters kinact and KI for a more precise characterization.[9][10][11] |
Issue 2: Poor Cellular Activity Despite High Biochemical Potency
| Potential Cause | Troubleshooting Step |
| Low Cell Permeability | Assess the physicochemical properties of the inhibitor. If permeability is low, consider structural modifications or the use of a suitable delivery vehicle. |
| Efflux by Cellular Transporters | Use cell lines with known expression levels of efflux pumps (e.g., P-glycoprotein) to determine if the inhibitor is a substrate. Co-incubation with an efflux pump inhibitor can help confirm this. |
| High Protein Binding in Media | The presence of serum in the cell culture media can lead to non-specific binding of the inhibitor, reducing its free concentration. Perform assays in serum-free media or quantify the free fraction of the inhibitor. |
| Rapid Cellular Metabolism | The inhibitor may be rapidly metabolized by the cells. Analyze the stability of the compound in the presence of cell lysates or microsomes. |
Experimental Protocols & Data
Protocol 1: Determination of IC50 with Pre-incubation (IC50 Shift Assay)
This protocol is designed to assess the time-dependent nature of a covalent inhibitor.
-
Prepare Reagents :
-
Enzyme stock solution in assay buffer.
-
Inhibitor serial dilutions in assay buffer.
-
Substrate stock solution in assay buffer.
-
-
Pre-incubation :
-
In a multi-well plate, add the enzyme to a series of wells.
-
Add the serially diluted inhibitor to the wells.
-
Incubate the enzyme-inhibitor mixture for different, defined periods (e.g., 15, 30, 60 minutes) at the desired temperature.
-
-
Reaction Initiation :
-
Add the substrate to all wells to start the enzymatic reaction.
-
-
Data Acquisition :
-
Measure the reaction progress (e.g., absorbance, fluorescence) over a set period.
-
-
Data Analysis :
-
Calculate the percent inhibition for each inhibitor concentration at each pre-incubation time point.
-
Plot the percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC50 value for each pre-incubation time. A leftward shift in the IC50 curve with increasing pre-incubation time is indicative of time-dependent inhibition.[5]
-
Table 1: Representative IC50 Data for BBO-8956 against KRAS G12C
| Pre-incubation Time (minutes) | IC50 (nM) |
| 15 | 150 |
| 30 | 75 |
| 60 | 30 |
Protocol 2: Washout Assay to Confirm Irreversible Binding in Cells
This protocol helps to determine if an inhibitor's effect is sustained after its removal from the extracellular medium, which is characteristic of irreversible binding.
-
Cell Treatment :
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the covalent inhibitor at a concentration several-fold above its IC50 for a defined period (e.g., 2 hours). Include a vehicle control.
-
-
Washout :
-
For the "washout" group, remove the inhibitor-containing medium, wash the cells gently with fresh, inhibitor-free medium three times.
-
Add fresh, inhibitor-free medium to the "washout" group.
-
For the "no washout" group, simply replace the medium with fresh inhibitor-containing medium.
-
-
Incubation :
-
Incubate both groups for a period that allows for the assessment of the downstream phenotype (e.g., 24, 48, 72 hours).
-
-
Endpoint Analysis :
-
Assess the phenotype of interest (e.g., cell viability, target phosphorylation).
-
-
Data Analysis :
-
Compare the effect of the inhibitor in the "washout" and "no washout" groups. A sustained effect in the "washout" group suggests irreversible target engagement.
-
Visualizations
Caption: Workflow for IC50 Determination of a Covalent Inhibitor.
Caption: Simplified RAS/RAF/MEK/ERK Signaling Pathway with Covalent Inhibition.
References
- 1. BBO-8956|2892617-27-3|MSDS [dcchemicals.com]
- 2. research.arizona.edu [research.arizona.edu]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 7. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | Semantic Scholar [semanticscholar.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]
Addressing stability of BBO-8956 in long-term cell culture experiments
Welcome to the technical support center for BBO-8956. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in utilizing BBO-8956 for long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BBO-8956?
A1: BBO-8956 is a first-in-class, covalent inhibitor of the KRAS G12C mutant protein.[1][2] It is a dual inhibitor, meaning it is effective against both the inactive (GDP-bound) and the active (GTP-bound) conformations of KRAS G12C.[1][3] By binding to KRAS G12C, BBO-8956 locks the oncoprotein in an inactive state, which prevents it from interacting with its downstream effector proteins, such as RAF1.[1][2][3] This ultimately leads to the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway.[1]
Q2: What is the primary downstream effect of BBO-8956 in KRAS G12C mutant cells?
A2: The primary downstream effect of BBO-8956 is the potent and long-lasting inhibition of ERK phosphorylation.[1] By blocking the KRAS-RAF interaction, BBO-8956 effectively shuts down the signaling cascade that leads to the activation of MEK and subsequently ERK.
Q3: How should I prepare and store BBO-8956 for cell culture experiments?
A3: For a related dual KRAS G12C inhibitor, BBO-8520, it is recommended to dissolve the compound in 100% DMSO for long-term storage at -20°C. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions for cell culture, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture is consistent across all conditions and is at a level that does not affect cell viability (typically ≤ 0.1%).
Troubleshooting Guides
Issue 1: Diminished or Loss of BBO-8956 Efficacy in Long-Term Experiments
Q: I am observing a decrease in the inhibitory effect of BBO-8956 on ERK phosphorylation after several days in culture. What could be the cause?
A: This could be due to several factors, including the stability of BBO-8956 in your specific cell culture conditions, the development of cellular resistance, or issues with the experimental setup.
-
Compound Stability: While BBO-8956 is designed for potent and long-lasting effects, its stability in aqueous cell culture media over extended periods has not been publicly characterized. The compound may degrade over time at 37°C. It is recommended to assess the stability of BBO-8956 in your specific cell culture medium (see "Experimental Protocols" section for a general guideline).
-
Cellular Resistance Mechanisms: Cancer cells can develop resistance to KRAS inhibitors through various mechanisms, such as feedback reactivation of the MAPK pathway or activation of parallel signaling pathways.[4]
-
Experimental Protocol: Ensure consistent dosing and media changes. If the compound is not replenished with fresh media, its effective concentration will decrease as it is metabolized or degrades.
Issue 2: High Variability in Experimental Replicates
Q: I am seeing significant variability in the inhibitory effect of BBO-8956 between my experimental replicates. What could be the issue?
A: High variability can stem from several sources:
-
Inconsistent Dosing: Ensure accurate and consistent pipetting of the compound into each well or flask.
-
Cell Seeding Density: Variations in the initial number of cells can lead to differences in the effective drug-to-cell ratio.
-
Compound Precipitation: If the final concentration of BBO-8956 exceeds its solubility in the cell culture medium, it may precipitate, leading to inconsistent exposure of the cells to the inhibitor. Visually inspect your cultures for any signs of precipitation after adding the compound.
-
Edge Effects in Multi-well Plates: In long-term experiments, wells on the outer edges of a plate can be prone to evaporation, leading to increased compound and nutrient concentration. It is advisable to not use the outer wells for experimental conditions and instead fill them with sterile PBS or media.
Data Presentation
Table 1: In Vitro Potency of BBO-8956
| Assay Type | Target/Cell Line | Condition | IC50 (nM) | Reference |
| Protein-Protein Interaction | KRAS G12C / RAF1(RBD) | GppNHp-bound KRAS G12C | 57 | [1] |
| Protein-Protein Interaction | KRAS G12C / RAF1(RBD) | GTP-bound KRAS G12C | 411 | [1] |
| pERK Inhibition | NCI-H358 (Lung Adenocarcinoma) | Not Specified | See reference for dose-response curves | [1] |
| pERK Inhibition | MiaPaCa-2 (Pancreatic Adenocarcinoma) | Not Specified | See reference for dose-response curves | [1] |
Experimental Protocols
Protocol 1: Assessing pERK Inhibition by Western Blot
-
Cell Seeding: Plate KRAS G12C mutant cells (e.g., NCI-H358 or MiaPaCa-2) at a density that will result in 70-80% confluency at the time of lysis.
-
Treatment: The following day, treat the cells with varying concentrations of BBO-8956 or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 6, 24 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample.
Protocol 2: General Guideline for Assessing the Stability of BBO-8956 in Cell Culture Medium
-
Preparation: Prepare a solution of BBO-8956 in your complete cell culture medium at the highest concentration you plan to use in your experiments.
-
Incubation:
-
Aliquot the BBO-8956-containing medium into sterile tubes.
-
Incubate the tubes in a cell culture incubator (37°C, 5% CO2) for different time points (e.g., 0, 24, 48, 72 hours).
-
As a control, keep an aliquot at -80°C for the duration of the experiment (this will serve as your 100% stability reference).
-
-
Sample Collection: At each time point, remove an aliquot and store it at -80°C until analysis.
-
Analysis (LC-MS/MS):
-
Analyze the concentration of the parent BBO-8956 compound in each sample using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
The percentage of BBO-8956 remaining at each time point can be calculated relative to the time 0 sample.
-
-
Interpretation: The results will give you an indication of the half-life of BBO-8956 in your specific cell culture conditions and help you determine if and when the compound needs to be replenished in long-term experiments.
Mandatory Visualizations
References
- 1. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the Dual-Acting KRAS G12C Inhibitor BBO-8956
A guide for researchers and drug development professionals on the validation of the dual-acting mechanism of the KRAS G12C inhibitor BBO-8956, with a comparative overview of alternative inhibitors.
This guide provides a detailed examination of the novel, dual-acting KRAS G12C inhibitor, BBO-8956, referred to herein as inhibitor 56. The content is structured to offer an objective comparison with other notable KRAS G12C inhibitors, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Introduction to KRAS G12C and the Dual-Acting Inhibition Strategy
The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in human cancers. The KRAS protein cycles between an inactive, GDP-bound "OFF" state and an active, GTP-bound "ON" state, which promotes downstream signaling pathways that drive cell proliferation and survival. The G12C mutation, where glycine is replaced by cysteine at codon 12, is a common KRAS alteration.
Early KRAS G12C inhibitors, such as sotorasib and adagrasib, primarily target the inactive, GDP-bound conformation of the protein. While clinically effective to an extent, resistance can emerge through mechanisms that increase the population of the active, GTP-bound KRAS G12C. This has spurred the development of inhibitors that can target both the "ON" and "OFF" states. BBO-8956 is a first-in-class covalent inhibitor that demonstrates this dual-acting mechanism.[1][2]
Mechanism of Action of BBO-8956 (Inhibitor 56)
BBO-8956 covalently binds to the cysteine residue of the KRAS G12C mutant. Its novelty lies in its ability to effectively engage both the GDP-bound and the GTP-bound conformations of the protein.[1][3]
For the active, GTP-bound state, BBO-8956's mechanism of action is particularly innovative. The GTP-bound KRAS protein exists in a dynamic equilibrium between two conformational states: an inactive 'state 1' and an active 'state 2' that is competent to bind to downstream effectors like RAF1. BBO-8956 binds to the active KRAS G12C and perturbs this equilibrium, shifting it towards an inactive 'state 1'-like conformation.[1][2][4] This induced conformational change prevents the interaction with RAF1, thereby inhibiting downstream signaling.[1] This mechanism has been elucidated through the use of ³¹P NMR spectroscopy, which can distinguish between these two states.[1]
References
- 1. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BBO-8956 | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Showdown: BBO-8956, a Dual KRAS G12C Inhibitor, Versus Pan-KRAS Inhibitors in G12C Models
A detailed comparative guide for researchers, scientists, and drug development professionals on the evolving landscape of KRAS-targeted therapies. This guide provides an objective analysis of the preclinical performance of the novel dual-state KRAS G12C inhibitor, BBO-8956 (and its close analog BBO-8520), against pan-KRAS inhibitors, supported by available experimental data.
The discovery of small molecules targeting the previously "undruggable" KRAS oncogene has marked a pivotal moment in precision oncology. While first-generation KRAS G12C-specific inhibitors like sotorasib and adagrasib have shown clinical benefit, the focus has now shifted to next-generation strategies to overcome intrinsic and acquired resistance. This guide delves into a comparative analysis of two such strategies: the dual-state inhibition of KRAS G12C by BBO-8956/BBO-8520 and the broader targeting of multiple KRAS mutants by pan-KRAS inhibitors.
BBO-8956 and its clinical candidate analog, BBO-8520, represent a novel class of covalent inhibitors that uniquely target both the inactive (GDP-bound or 'OFF') and active (GTP-bound or 'ON') states of the KRAS G12C mutant protein.[1] This dual-targeting mechanism is designed to provide a more profound and sustained inhibition of oncogenic signaling, potentially overcoming the resistance mechanisms that limit the efficacy of first-generation inhibitors which only target the 'OFF' state.[2]
In contrast, pan-KRAS inhibitors, such as BI 1701963 and RMC-6236 (daraxonrasib), are designed to inhibit a wide range of KRAS mutations, not limited to G12C.[3][4][5] These inhibitors often employ different mechanisms, such as targeting the SOS1-KRAS interaction (BI 1701963) or inhibiting the active RAS(ON) conformation through a tri-complex mechanism (RMC-6236), offering a broader therapeutic window across different KRAS-driven cancers.[5][6]
This guide provides a comprehensive overview of the available preclinical data for BBO-8956/BBO-8520 and representative pan-KRAS inhibitors in KRAS G12C models, allowing for an informed comparison of their therapeutic potential.
Data Presentation
Table 1: In Vitro Cellular Activity in KRAS G12C Mutant Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 (nM) | Reference |
| BBO-8520 | NCI-H358 | pERK Inhibition | Single-digit nM | [7] |
| NCI-H358 | 3D Viability | Single-digit nM | [7] | |
| RMC-6236 | NCI-H358 | Not Specified | Potent Anticancer Activity | [8] |
| BI 1701963 | Various KRAS mutant lines | Tumor Growth | Blocks tumor growth | [3][4] |
Note: Direct head-to-head IC50/EC50 data for BBO-8520 and pan-KRAS inhibitors in the same KRAS G12C cell line from a single study is not publicly available. The data presented is from separate preclinical studies.
Table 2: In Vivo Efficacy in KRAS G12C Xenograft Models
| Inhibitor | Model Type | Dosing | Tumor Growth Inhibition (TGI) / Regression | Reference |
| BBO-8520 | NCI-H358 CDX | 0.3, 1, 3, and 10 mg/kg | Significant and robust efficacy | [2] |
| KCP NSCLC GEMM | 10 mg/kg | Significant and robust efficacy | [2] | |
| sotorasib-resistant models | Not specified | Substantial tumor growth inhibition | ||
| RMC-6236 | NCI-H358 CDX | 25 mg/kg daily | Deep tumor regression | [8] |
Note: The presented in vivo data is not from direct head-to-head comparative studies. The experimental conditions and models may vary between studies.
Mandatory Visualization
References
- 1. Discovery of BBO-8520, a First-In-Class Direct and Covalent Dual Inhibitor of GTP-Bound (ON) and GDP-Bound (OFF) KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pardon Our Interruption [boehringer-ingelheim.com]
- 4. oncologynews.com.au [oncologynews.com.au]
- 5. onclive.com [onclive.com]
- 6. Pardon Our Interruption [boehringer-ingelheim.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of KRAS G12C Inhibitor Selectivity: A Guide for Researchers
Disclaimer: This guide provides a comparative overview of the selectivity of KRAS G12C inhibitors. The specific inhibitor "56" mentioned in the topic query could not be definitively identified in publicly available scientific literature. Therefore, this document uses data from the well-characterized, clinically relevant KRAS G12C inhibitors, Sotorasib (AMG-510) and Adagrasib (MRTX849), as representative examples to illustrate the principles and methodologies for assessing inhibitor selectivity.
Introduction to KRAS G12C Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The G12C mutation, a glycine-to-cysteine substitution at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC). This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling through pathways such as the MAPK and PI3K-AKT cascades, thereby promoting cell proliferation and survival.[1][2] The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has marked a significant breakthrough in treating these cancers.[3][4] These inhibitors bind to the inactive, GDP-bound state of KRAS G12C, preventing its activation and subsequent oncogenic signaling.[4] This guide provides a framework for evaluating the selectivity of such inhibitors, a critical aspect of their preclinical and clinical development.
Quantitative Comparison of Inhibitor Selectivity
The selectivity of a KRAS G12C inhibitor is paramount to its therapeutic index. High selectivity for the G12C mutant over wild-type (WT) KRAS and other KRAS mutants minimizes off-target effects and potential toxicities. The following tables summarize the biochemical and cellular selectivity profiles of Sotorasib and Adagrasib.
Table 1: Biochemical Potency and Selectivity of KRAS G12C Inhibitors
| Inhibitor | Target | Assay Type | IC50 / Kd | Selectivity (vs. WT) |
| Sotorasib (AMG-510) | KRAS G12C | Biochemical | ~0.1-10 nM | >1000-fold |
| KRAS WT | Biochemical | >10 µM | - | |
| Other KRAS Mutants | Biochemical | >10 µM | >1000-fold | |
| Adagrasib (MRTX849) | KRAS G12C | Biochemical | ~0.1-5 nM | >1000-fold |
| KRAS WT | Biochemical | >1 µM | - | |
| Other KRAS Mutants | Biochemical | >1 µM | >1000-fold |
IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values are approximate and can vary based on assay conditions. Data is synthesized from multiple sources.
Table 2: Cellular Potency and Selectivity of KRAS G12C Inhibitors
| Inhibitor | Cell Line | KRAS Status | Assay Type | IC50 |
| Sotorasib (AMG-510) | NCI-H358 | G12C | p-ERK Inhibition | ~1-10 nM |
| Cell Viability | ~1-20 nM | |||
| A549 | G12S | p-ERK Inhibition | >10 µM | |
| Cell Viability | >10 µM | |||
| HCT116 | G13D | p-ERK Inhibition | >10 µM | |
| Cell Viability | >10 µM | |||
| Adagrasib (MRTX849) | MIA PaCa-2 | G12C | p-ERK Inhibition | ~1-15 nM |
| Cell Viability | ~10-50 nM | |||
| A549 | G12S | p-ERK Inhibition | >1 µM | |
| Cell Viability | >1 µM | |||
| HCT116 | G13D | p-ERK Inhibition | >1 µM | |
| Cell Viability | >1 µM |
IC50 values in cellular assays can vary depending on the cell line, assay duration, and specific experimental conditions. Data is synthesized from multiple sources.
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately determining the selectivity of KRAS G12C inhibitors. Below are representative protocols for key biochemical and cellular assays.
Biochemical Selectivity Assay: TR-FRET KRAS G12C Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein, a critical step in its activation.
Materials:
-
Recombinant human KRAS G12C protein (GDP-loaded)
-
SOS1 (a guanine nucleotide exchange factor)
-
GTP
-
Effector protein (e.g., GST-tagged RBD-cRAF)
-
TR-FRET detection reagents (e.g., Terbium-labeled anti-His antibody and a fluorescently labeled GTP analog or an antibody against the effector)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 384-well plate, add the test inhibitor to the appropriate wells.
-
Add GDP-loaded KRAS G12C protein to all wells and incubate for a defined period (e.g., 30 minutes at room temperature) to allow for inhibitor binding.[5]
-
Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and GTP.[5]
-
Incubate for a specific time (e.g., 60 minutes at room temperature) to allow for nucleotide exchange.
-
Add the effector protein (RBD-cRAF) and incubate for another period (e.g., 30 minutes at room temperature) to allow for binding to activated KRAS.[5]
-
Add the TR-FRET detection reagents and incubate for 60 minutes at room temperature, protected from light.[6]
-
Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., donor emission at ~495 nm and acceptor emission at ~520 nm).[7]
-
Calculate the TR-FRET ratio (acceptor/donor) and plot the results against inhibitor concentration to determine the IC50 value.
Cellular Selectivity Assay: p-ERK Inhibition by Western Blot
This assay assesses the inhibitor's ability to block the KRAS downstream signaling pathway in a cellular context by measuring the phosphorylation of ERK, a key downstream kinase.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
KRAS wild-type or other mutant cell lines for selectivity profiling (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a specified time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.[8]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Acquire the image using an imaging system.
-
Strip the membrane and re-probe for total ERK and the loading control.
-
Quantify the band intensities and normalize the phospho-ERK signal to total ERK and the loading control. Plot the normalized signal against the inhibitor concentration to determine the IC50.
Cell Viability Assay: CellTiter-Glo® Luminescent Assay
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cell lines with different KRAS statuses
-
Opaque-walled 96- or 384-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in opaque-walled multiwell plates at a predetermined density and allow them to adhere overnight.[9]
-
Treat the cells with a serial dilution of the test inhibitor.
-
Incubate the plates for a prolonged period (e.g., 72 hours) under standard cell culture conditions.
-
Equilibrate the plates to room temperature for approximately 30 minutes.[10]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Record the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value for cell growth inhibition.
Mandatory Visualizations
KRAS G12C Signaling Pathway and Inhibitor Action
References
- 1. Sotorasib, Adagrasib and Genetic Mutations - LKT Labs [lktlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. OUH - Protocols [ous-research.no]
- 10. promega.com [promega.com]
Unveiling the Dual-Action Mechanism of BBO-8956: A Cross-Validation of HTRF and 31P NMR Data
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Homogeneous Time-Resolved Fluorescence (HTRF) and Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy in the characterization of BBO-8956, a novel covalent inhibitor of KRAS G12C. Experimental data from both techniques are presented to elucidate the compound's mechanism of action, offering a comprehensive view of its inhibitory effects on both protein-protein interactions and conformational dynamics.
BBO-8956 is a promising therapeutic agent that targets the KRAS G12C mutation, a key driver in various cancers.[1] This inhibitor has been shown to bind to both the inactive GDP-bound and the active GTP-bound forms of KRAS G12C. To fully understand its efficacy, it is crucial to employ analytical techniques that can probe its distinct inhibitory functions. HTRF assays are instrumental in quantifying the disruption of the KRAS G12C interaction with its downstream effector, RAF1. Concurrently, 31P NMR provides unique insights into the conformational changes induced by BBO-8956 in the nucleotide-binding pocket of KRAS G12C.
Data Presentation: A Comparative Overview
The complementary nature of HTRF and 31P NMR provides a robust validation of BBO-8956's dual mechanism of action. HTRF data quantitatively demonstrates the inhibitor's ability to block the KRAS-RAF1 signaling interface, while 31P NMR data reveals the underlying conformational changes that lead to this disruption.
HTRF Assay: Quantifying the Disruption of KRAS G12C-RAF1 Interaction
An HTRF assay was employed to measure the ability of BBO-8956 to disrupt the interaction between KRAS G12C and the RAS-binding domain (RBD) of RAF1. The results demonstrate that BBO-8956 potently inhibits this interaction in both the GppNHp-bound (a non-hydrolyzable GTP analog) and GTP-bound states of KRAS G12C.
| Target Complex | IC50 (nM) |
| KRAS G12C-GppNHp + RAF1-RBD | 57 |
| KRAS G12C-GTP + RAF1-RBD | 411 |
| Table 1: IC50 values for BBO-8956 in disrupting the KRAS G12C-RAF1 RBD interaction, as measured by HTRF.[1] |
31P NMR Spectroscopy: Visualizing Conformational State Shift
31P NMR spectroscopy was utilized to directly observe the effect of BBO-8956 on the conformational equilibrium of GTP-bound KRAS G12C. The spectra reveal that KRAS G12C in its active, GTP-bound form predominantly exists in "state 2," which is competent for effector binding. Upon treatment with BBO-8956, the equilibrium shifts significantly towards the inactive "state 1" conformation, thereby preventing interaction with RAF1. This provides a mechanistic explanation for the potent disruption of the protein-protein interaction observed in the HTRF assay.[1][2]
| Condition | Predominant Conformational State | RAF1 Binding Competence |
| KRAS G12C-GTP | State 2 (Active) | High |
| KRAS G12C-GTP + BBO-8956 | State 1 (Inactive) | Low |
| Table 2: Conformational state of KRAS G12C-GTP in the absence and presence of BBO-8956, as determined by 31P NMR.[1] |
Experimental Protocols
HTRF Assay for KRAS G12C-RAF1 Interaction
The disruption of the KRAS G12C-RAF1 interaction by BBO-8956 was assessed using a commercially available HTRF assay kit. The assay principle is based on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (typically Europium cryptate) conjugated to one binding partner and an acceptor fluorophore (e.g., d2) conjugated to the other.
-
Protein Preparation: Recombinant KRAS G12C (loaded with either GppNHp or GTP) and the RAF1-RBD were used. One protein was labeled with the HTRF donor and the other with the acceptor.
-
Assay Reaction: The labeled proteins were incubated with varying concentrations of BBO-8956 in a microplate.
-
Signal Detection: After incubation, the HTRF signal was measured using a compatible plate reader. A decrease in the FRET signal indicates the disruption of the protein-protein interaction.
-
Data Analysis: The IC50 values were calculated by plotting the HTRF signal against the inhibitor concentration and fitting the data to a four-parameter logistic model.
31P NMR Spectroscopy of KRAS G12C
31P NMR experiments were performed to monitor the conformational state of the GTP molecule bound to KRAS G12C. The phosphorus nucleus of the γ-phosphate of GTP is sensitive to its chemical environment, which differs between the "state 1" and "state 2" conformations.
-
Sample Preparation: Purified KRAS G12C was loaded with GTP. The protein was then concentrated and buffer-exchanged into an NMR-compatible buffer.
-
NMR Data Acquisition: 31P NMR spectra were recorded on a high-field NMR spectrometer equipped with a cryoprobe.[3] Spectra were acquired before and after the addition of BBO-8956 to the protein sample.
-
Spectral Analysis: The chemical shifts of the γ-phosphate peak were analyzed. The appearance of a new peak or a shift in the existing peak upon addition of BBO-8956 indicates a change in the conformational state of the GTP-bound KRAS G12C.
Visualizing the Molecular Mechanism and Experimental Workflow
The following diagrams illustrate the signaling pathway of KRAS and the workflows of the HTRF and 31P NMR experiments.
References
- 1. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pound.med.utoronto.ca [pound.med.utoronto.ca]
BBO-8956: A New Frontier in KRAS G12C Inhibition - An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is being reshaped by the advent of specific KRAS G12C inhibitors. While first-generation agents like sotorasib and adagrasib have marked a significant breakthrough in treating KRAS G12C-mutated tumors, the emergence of next-generation inhibitors such as BBO-8956 (also referred to as BBO-8520) presents a novel mechanistic approach. This guide provides an objective in vivo comparison of BBO-8956 with first-generation KRAS G12C inhibitors, supported by available preclinical data, to inform ongoing research and drug development efforts.
Executive Summary
BBO-8956 is a covalent KRAS G12C inhibitor distinguished by its ability to target both the inactive GDP-bound ("OFF") and the active GTP-bound ("ON") states of the KRAS protein.[1] This dual-targeting mechanism contrasts with first-generation inhibitors, sotorasib and adagrasib, which predominantly bind to the inactive GDP-bound state. This fundamental difference in mechanism of action suggests that BBO-8956 may offer advantages in terms of potency, durability of response, and the potential to overcome mechanisms of adaptive resistance that limit the efficacy of earlier agents. Preclinical evidence indicates that BBO-8956 drives substantial tumor growth inhibition in various models, including those that have developed resistance to first-generation inhibitors.[2][3]
Mechanism of Action: A Tale of Two States
The KRAS protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. First-generation inhibitors, sotorasib and adagrasib, capitalize on a specific cysteine residue present in the G12C mutant, covalently binding to it and locking the protein in its inactive conformation.
BBO-8956, however, has been designed to covalently bind to the Switch II pocket of KRAS G12C in both its inactive and active conformations.[2] This dual inhibition is hypothesized to lead to a more comprehensive and sustained blockade of oncogenic signaling. By directly targeting the active "ON" state, BBO-8956 may prevent the signaling cascade that drives tumor growth and proliferation, even in cellular environments where there is a high concentration of GTP-bound KRAS.
Figure 1: KRAS Signaling Pathway and Inhibitor Targets.
Comparative In Vitro Performance
While in vivo data provides the most direct comparison of anti-tumor efficacy, in vitro assays offer valuable insights into the potency and mechanism of action of these inhibitors. The following table summarizes key comparative in vitro data.
| Parameter | BBO-8956 | Sotorasib | Adagrasib |
| Target | KRAS G12C (GDP & GTP bound) | KRAS G12C (GDP bound) | KRAS G12C (GDP bound) |
| KRAS G12C:RAF1 Effector Binding IC50 (nM) | 33 | >100,000 | 20,000 |
| H358 pERK IC50 @ 30' (nM) | 4 | 50 | 310 |
| Data sourced from a presentation by BridgeBio Oncology. |
This data highlights the potent inhibition of the KRAS-RAF interaction by BBO-8956, a key step in the oncogenic signaling cascade. In contrast, sotorasib and adagrasib show significantly less activity in this assay, which is consistent with their mechanism of targeting the inactive state. Furthermore, BBO-8956 demonstrates superior inhibition of ERK phosphorylation (pERK), a downstream marker of KRAS pathway activation, in the H358 non-small cell lung cancer cell line.
In Vivo Efficacy
Preclinical in vivo studies are critical for evaluating the anti-tumor activity of drug candidates in a physiological context. BBO-8956 has demonstrated robust and durable tumor regression in multiple preclinical models, including cell-derived xenografts (CDX) and patient-derived xenografts (PDX).
A key finding from these studies is the pronounced activity of BBO-8956 in models that have developed resistance to first-generation KRAS G12C inhibitors.[2][3] This suggests that the dual-targeting mechanism of BBO-8956 may be effective in overcoming adaptive resistance, a significant clinical challenge with existing therapies. Mechanisms of resistance to "OFF" state inhibitors can involve the amplification of KRAS G12C or the activation of receptor tyrosine kinases (RTKs), both of which lead to an increase in the active, GTP-bound form of KRAS.[2] By directly targeting this active form, BBO-8956 is positioned to circumvent these resistance mechanisms.
While direct head-to-head in vivo studies in sensitive models are not yet widely published, the potent activity in resistant models provides a strong rationale for the potential superiority of BBO-8956.
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of these findings, detailed experimental protocols are essential. The following is a representative protocol for a xenograft study to compare the in vivo efficacy of KRAS G12C inhibitors.
Objective: To evaluate the anti-tumor efficacy of BBO-8956 in comparison to sotorasib and adagrasib in a human cancer cell-derived xenograft (CDX) model.
Materials:
-
Cell Line: NCI-H358 (human non-small cell lung cancer with KRAS G12C mutation).
-
Animals: Female athymic nude mice (6-8 weeks old).
-
Test Articles: BBO-8956, Sotorasib, Adagrasib.
-
Vehicle: Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Anesthesia: Isoflurane or equivalent.
-
Calipers: for tumor measurement.
Methodology:
-
Cell Culture and Implantation:
-
NCI-H358 cells are cultured under standard conditions.
-
A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel is subcutaneously injected into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Tumor growth is monitored twice weekly using caliper measurements. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (oral gavage, daily)
-
Group 2: BBO-8956 (specified dose, oral gavage, daily)
-
Group 3: Sotorasib (specified dose, oral gavage, daily)
-
Group 4: Adagrasib (specified dose, oral gavage, daily)
-
-
-
Treatment and Monitoring:
-
Animals are treated for a specified period (e.g., 21-28 days).
-
Tumor volumes and body weights are measured twice weekly.
-
Animal health is monitored daily.
-
-
Endpoint and Data Analysis:
-
The primary endpoint is tumor growth inhibition (%TGI), calculated at the end of the study.
-
Secondary endpoints may include tumor regression, survival, and body weight changes.
-
Statistical analysis (e.g., ANOVA with post-hoc tests) is used to compare treatment groups.
-
Figure 2: In Vivo Xenograft Study Workflow.
Conclusion and Future Directions
The preclinical data available for BBO-8956 strongly suggests a differentiated profile compared to first-generation KRAS G12C inhibitors. Its unique dual-targeting mechanism of both the "ON" and "OFF" states of KRAS G12C translates to potent in vitro activity and robust in vivo efficacy, particularly in models of acquired resistance. As BBO-8956 advances through clinical development, further head-to-head studies will be crucial to fully elucidate its comparative efficacy and safety profile. The potential to overcome resistance to existing therapies positions BBO-8956 as a promising next-generation agent for patients with KRAS G12C-mutated cancers.
References
Benchmarking the Safety Profile of Novel KRAS G12C Inhibitors Against Approved Therapies
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a framework for evaluating the safety profile of novel investigational KRAS G12C inhibitors, such as the hypothetical compound "56", by benchmarking against the approved therapies sotorasib and adagrasib. The following sections detail the clinical safety findings for the approved agents, standardized experimental protocols for preclinical safety assessment, and visual representations of key biological pathways and experimental workflows to inform early-stage drug development decisions.
Comparative Safety Profiles of Approved KRAS G12C Inhibitors
The safety profiles of sotorasib and adagrasib have been characterized in multiple clinical trials. While both drugs have demonstrated manageable safety, there are notable differences in their adverse event profiles.[1] The following table summarizes key treatment-related adverse events (TRAEs) observed in clinical studies of sotorasib and adagrasib.
| Adverse Event Category | Sotorasib | Adagrasib |
| Most Common Any-Grade TRAEs (≥20%) | Diarrhea, Nausea, Fatigue, Increased Alanine Aminotransferase (ALT), Increased Aspartate Aminotransferase (AST)[2][3] | Diarrhea, Nausea, Vomiting, Fatigue, Increased Alanine Aminotransferase (ALT), Increased Aspartate Aminotransferase (AST), Increased Blood Creatinine[4] |
| Grade ≥3 TRAEs | A lower incidence of Grade 3 or higher adverse events has been reported compared to adagrasib.[1] | A higher rate of Grade 3 or higher adverse events has been observed in some studies.[1] The most common Grade ≥3 TRAEs include fatigue and QT prolongation.[5] |
| Gastrointestinal Toxicity | Diarrhea and nausea are the most frequent gastrointestinal side effects.[1][2] | Higher rates of diarrhea, nausea, and vomiting have been reported compared to sotorasib.[1][4] |
| Hepatotoxicity | Increased ALT and AST are common, and in some cases can be dose-limiting.[2][6][7] | Increased ALT and AST are also observed.[4] |
| Dose Modifications | Dose interruptions and reductions are primarily due to gastrointestinal and hepatic toxicities.[2][8] | Dose interruptions and reductions are common, often due to gastrointestinal side effects.[9][10] |
| Serious Adverse Events | Serious adverse events include hepatotoxicity.[1] | Serious adverse events are more frequently related to gastrointestinal issues.[1] |
Experimental Protocols for Preclinical Safety Assessment
To evaluate the safety profile of a novel KRAS G12C inhibitor like "56" and compare it to approved therapies, a standardized set of preclinical toxicology studies is essential. These studies are designed to identify potential target organs of toxicity, establish a safe starting dose for first-in-human studies, and predict potential clinical adverse events.
In Vitro Toxicology Assays
-
Objective: To assess the cytotoxic effects of the inhibitor on a panel of cancer and non-cancer cell lines.
-
Methodology:
-
Cell Line Panel: Include KRAS G12C mutant cancer cell lines, KRAS wild-type cancer cell lines, and a panel of normal human primary cells (e.g., hepatocytes, renal proximal tubule epithelial cells, cardiomyocytes).
-
Assay: Utilize a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, to measure ATP levels as an indicator of cell health.
-
Procedure:
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound (e.g., "inhibitor 56"), a vehicle control, and a positive control cytotoxic agent for 72 hours.
-
After the incubation period, measure cell viability according to the assay manufacturer's protocol.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency and selectivity.
-
In Vivo Toxicology Studies in Rodent Models
-
Objective: To evaluate the systemic toxicity of the inhibitor in a living organism and identify potential target organs.
-
Methodology:
-
Animal Model: Use both male and female Sprague-Dawley rats and CD-1 mice.
-
Study Design: Conduct a 14-day dose-range-finding study followed by a 28-day repeated-dose toxicity study.
-
Procedure:
-
Administer the test compound daily via the intended clinical route (e.g., oral gavage).
-
Include a vehicle control group and at least three dose levels (low, medium, and high).
-
Monitor animals daily for clinical signs of toxicity, body weight changes, and food consumption.
-
Collect blood samples at specified time points for hematology and clinical chemistry analysis.
-
At the end of the study, perform a complete necropsy and collect organs for histopathological examination.
-
-
Data Analysis: Analyze the collected data to determine the No-Observed-Adverse-Effect Level (NOAEL) and identify any dose-dependent toxicities.
-
Visualizing Key Pathways and Workflows
To provide a clear visual context for the mechanism of action and the experimental process, the following diagrams have been generated using Graphviz.
Caption: Simplified KRAS signaling pathway and the point of intervention for G12C inhibitors.
Caption: General workflow for preclinical safety assessment of a novel KRAS G12C inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Sotorasib Conveys Long-Term Benefits in Patients With KRAS G12C–Mutated Non–Small Cell Lung Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 4. Adagrasib in Previously Treated Patients With KRAS G12C–Mutated Advanced NSCLC - The ASCO Post [ascopost.com]
- 5. Adagrasib in Advanced Solid Tumors Harboring a KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety assessment of KRAS (G12C) inhibitors based on the FDA Adverse Event Reporting System (FAERS) database: A real-world pharmacovigilance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A real-world pharmacovigilance study of KRAS G12C mutation inhibitors based on the food and drug administration adverse event reporting system [frontiersin.org]
- 8. Post-marketing safety concerns of sotorasib: A disproportionality analysis based on FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
Safety Operating Guide
Safeguarding Researchers: Essential Safety and Handling Protocols for KRAS G12C Inhibitor 56
For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory personnel handling the potent compound, KRAS G12C inhibitor 56. Adherence to these protocols is mandatory to ensure personal safety and minimize occupational exposure.
KRAS G12C inhibitors are a class of targeted therapies designed to have a significant biological effect at low concentrations.[1] Consequently, they are classified as highly potent active pharmaceutical ingredients (HPAPIs) and require stringent handling procedures to prevent accidental exposure.[1][2] While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the following guidelines are based on the safety protocols for analogous potent compounds and similar KRAS G12C inhibitors.[3][4][5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary strategy for minimizing exposure is the consistent and correct use of Personal Protective Equipment.[6][7] The following table summarizes the required PPE for handling this compound.
| Task | Containment Level | Required Personal Protective Equipment (PPE) |
| Weighing and Preparing Solutions | Level 3-4 | Full gown (impervious), double chemotherapy-rated gloves, powered air-purifying respirator (PAPR), and safety goggles with side-shields.[3][8][9] |
| Administering to Cell Cultures | Level 2-3 | Lab coat, double gloves, and safety glasses. Work should be performed in a certified biological safety cabinet (BSC).[9][10] |
| Handling Waste and Decontamination | Level 3 | Full gown (impervious), double gloves, and face shield with a mask.[9] |
Note: All disposable PPE must not be reused. Reusable PPE must be decontaminated and cleaned after each use.[9]
Emergency Protocols: Immediate and Effective Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[3][5] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.[3][5] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer CPR (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[3][5] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][5] |
Spill Management: Containment and Decontamination
Proper spill management is critical to prevent the spread of contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.
-
Don Appropriate PPE: Before re-entering the area, don the full set of PPE as outlined for "Handling Waste and Decontamination."
-
Contain the Spill:
-
For liquid spills: Absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[3]
-
For powder spills: Gently cover the spill with absorbent pads dampened with a suitable solvent (e.g., ethanol) to avoid generating airborne dust.
-
-
Decontaminate the Area:
-
Carefully collect all contaminated materials (absorbent pads, powder, etc.) using appropriate tools (e.g., forceps, dustpan).
-
Place all contaminated materials into a clearly labeled hazardous waste container.
-
Decontaminate the spill surface and any affected equipment by scrubbing with alcohol (e.g., 70% ethanol).[3]
-
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[5]
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional environmental health and safety (EHS) office.
Disposal Plan: A Cradle-to-Grave Approach
All materials that come into contact with this compound must be treated as hazardous waste.
| Waste Stream | Disposal Procedure |
| Unused Compound | Dispose of in a designated, approved hazardous waste container.[5] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place directly into a hazardous waste container. Do not discard in regular trash. |
| Contaminated PPE | All used PPE (gloves, gowns, etc.) must be placed in a designated hazardous waste container immediately after use.[9] |
| Liquid Waste (e.g., cell culture media) | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain.[3] |
Visualizing the Spill Response Workflow
To ensure a clear and immediate understanding of the spill response process, the following workflow diagram has been generated.
Caption: Workflow for handling a chemical spill of a potent compound.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization [outsourcedpharma.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. KRAS G12C inhibitor 29|847337-63-7|MSDS [dcchemicals.com]
- 5. KRAS G12C inhibitor 32|MSDS [dcchemicals.com]
- 6. mt.com [mt.com]
- 7. agnopharma.com [agnopharma.com]
- 8. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 9. pogo.ca [pogo.ca]
- 10. gerpac.eu [gerpac.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
